Tembetarine
Description
Structure
3D Structure
Properties
CAS No. |
18446-73-6 |
|---|---|
Molecular Formula |
C20H26NO4+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
InChI |
InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 |
InChI Key |
ABSDACFLIMOXJY-INIZCTEOSA-O |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC)C |
Other CAS No. |
18446-73-6 |
Synonyms |
tembetarine tembetarine chloride, (S)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Tembetarine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a bioactive alkaloid found in several medicinal plants, has demonstrated notable anticancer properties. This technical guide provides an in-depth analysis of the proposed mechanisms of action of this compound in cancer cells, drawing from in vitro studies on extracts containing this compound. The primary modes of action appear to converge on the induction of oxidative stress, leading to apoptosis and cell cycle arrest. These events are orchestrated through the modulation of critical signaling pathways, most notably the PI3K/Akt/mTOR cascade. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the key molecular pathways and experimental workflows to facilitate a deeper understanding and guide future research in the development of this compound-based cancer therapeutics.
Introduction
The quest for novel, effective, and less toxic anticancer agents has led to a significant focus on natural products. This compound, an isoquinoline (B145761) alkaloid present in plants of the Tinospora genus, has emerged as a promising candidate. While much of the research has been conducted on plant extracts rich in this compound and other synergistic alkaloids like Berberine and Palmatine, the consistent observation of potent anticancer effects warrants a closer examination of its core mechanisms. This guide synthesizes the current understanding of how this compound-containing extracts exert their cytotoxic and cytostatic effects on cancer cells, with a focus on the underlying molecular signaling pathways.
Core Anticancer Mechanisms
The anticancer activity of this compound-containing extracts appears to be multifactorial, primarily revolving around the induction of apoptosis and the inhibition of cell proliferation through cell cycle arrest. A central player in these processes is the generation of Reactive Oxygen Species (ROS).
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A growing body of evidence suggests that this compound-containing extracts induce apoptosis in cancer cells through the generation of ROS[1][2]. ROS are highly reactive molecules that, at elevated levels, can inflict damage on cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death. In the context of cancer, where cells often exhibit a higher basal level of ROS, a further increase induced by therapeutic agents can push them over a cytotoxic threshold, leading to their demise.
The proposed mechanism involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases, the executioner enzymes of apoptosis[3].
Cell Cycle Arrest
In addition to inducing apoptosis, this compound-containing extracts have been observed to halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase[1]. This prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their division and growth[4]. The arrest of the cell cycle provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to be eliminated by apoptosis.
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound is not a random event but is orchestrated through the modulation of specific intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism[5]. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth and resistance to apoptosis.
Studies on this compound-containing extracts have indicated a significant downregulation of the PI3K/Akt/mTOR pathway[1]. By inhibiting this pathway, this compound effectively cuts off the survival signals that cancer cells rely on, making them more susceptible to apoptosis. The inhibition of mTOR, a central regulator of protein synthesis and cell growth, is a particularly critical event in this process.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. It is often found to be hyperactivated in various cancers. There is evidence to suggest that the anticancer effects of this compound-containing extracts may also involve the inhibition of this pathway, which often acts in concert with the PI3K/Akt/mTOR pathway to drive cancer progression[1].
Quantitative Data Summary
While specific quantitative data for isolated this compound is limited in the currently available literature, studies on this compound-containing extracts provide valuable insights into their potency. The following table summarizes representative quantitative data from such studies.
| Cancer Cell Line | Extract/Compound | Assay | Endpoint | Result | Reference |
| HCT-116 (Colon) | Tinospora sinensis extract | MTT Assay | IC50 | Not specified in abstract | [1] |
| HCT-116 (Colon) | Tinospora sinensis extract | FACS | Cell Cycle Arrest | G0/G1 phase arrest | [1] |
| MDA-MB-231 (Breast) | Tinospora cordifolia extract | Not specified | Apoptosis | Increased | [2] |
| MCF-7 (Breast) | Tinospora cordifolia extract | Not specified | Apoptosis | Increased | [2] |
Note: The IC50 values and other quantitative measures are often dependent on the specific extract, its concentration of active compounds, and the experimental conditions.
Detailed Experimental Protocols
To facilitate further research and replication of key findings, this section provides detailed methodologies for the principal experiments cited in the study of this compound's anticancer effects.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound or this compound-containing extract and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cancer cells and treat them with this compound or a this compound-containing extract for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those in the PI3K/Akt/mTOR pathway.
-
Protein Extraction: Treat cells with this compound or a this compound-containing extract, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism of Action
To provide a clear visual representation of the proposed mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of signaling proteins.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a key component of certain medicinal plant extracts, possesses significant anticancer activity. Its mechanism of action appears to be centered on the induction of ROS, which in turn triggers apoptosis and cell cycle arrest, mediated by the downregulation of pro-survival signaling pathways like PI3K/Akt/mTOR.
While these findings are promising, further research is imperative to delineate the precise role of isolated this compound. Future studies should focus on:
-
Investigating Isolated this compound: Conducting comprehensive in vitro and in vivo studies using purified this compound to elucidate its specific molecular targets and mechanism of action, independent of other alkaloids.
-
Quantitative Analysis: Determining the IC50 values of isolated this compound across a wide range of cancer cell lines.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the bioavailability, metabolism, and in vivo efficacy of this compound in preclinical animal models.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
A deeper understanding of this compound's specific mechanism of action will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel anticancer drug.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. bdbiosciences.com [bdbiosciences.com]
(S)-Tembetarine vs. (R)-Tembetarine: A Comprehensive Stereochemical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a benzylisoquinoline alkaloid with documented antibacterial and potential anti-diabetic properties, exists as two non-superimposable mirror-image isomers, or enantiomers: (S)-tembetarine and (R)-tembetarine.[1] While the pharmacological activities of this compound have been noted, a significant portion of the existing research has utilized racemic mixtures or has not specified the stereochemistry of the compound under investigation.[1] This whitepaper provides a detailed examination of the stereochemistry of (S)- and (R)-tembetarine, synthesizing available data on their chemical properties, biosynthesis, and potential for stereoselective bioactivity. It also outlines proposed experimental protocols to elucidate the distinct pharmacological profiles of each enantiomer, addressing a critical knowledge gap in the current scientific literature.[1] The fundamental principles of pharmacology suggest that these enantiomers are likely to exhibit different biological activities, a common phenomenon with chiral drugs where one enantiomer may be responsible for the therapeutic effects while the other could be inactive or contribute to adverse effects.[2][3]
Introduction: The Significance of Chirality in this compound
Chirality is a fundamental property of many drug molecules, and the differential pharmacological effects of enantiomers are a well-established principle in drug development.[2][3] Biological systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug. This can lead to significant variations in their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their efficacy and side-effect profiles.[2]
This compound, with its chiral center at the C1 position of the isoquinoline (B145761) ring, is a prime candidate for stereoselective pharmacological investigation. The spatial arrangement of the substituents around this chiral center dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with chiral biological targets such as enzymes and receptors.[1]
This guide aims to:
-
Present the known chemical and physical properties of (S)- and (R)-tembetarine.
-
Detail the biosynthetic pathway of (R)-tembetarine.
-
Propose detailed experimental protocols for the comparative analysis of the two enantiomers.
-
Provide visualizations of key pathways and workflows to aid in conceptual understanding.
Physicochemical Properties of this compound Enantiomers
The following table summarizes the key physicochemical properties of (S)-tembetarine and (R)-tembetarine based on available data.
| Property | (S)-Tembetarine | (R)-Tembetarine |
| PubChem CID | 167718[4] | 826075[5] |
| Molecular Formula | C₂₀H₂₆NO₄⁺[4] | C₂₀H₂₆NO₄⁺[5] |
| Molecular Weight | 344.4 g/mol [4] | 344.4 g/mol [5] |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[4] | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[5] |
| Synonyms | (+)-Tembetarine[4] | Not specified |
| Functional Relationship | Functionally related to a (S)-reticuline.[4] | Functionally related to a (R)-reticuline.[5] |
Biosynthesis of (R)-Tembetarine
The biosynthetic pathway of (R)-tembetarine has been elucidated and begins with the amino acid L-tyrosine.[6] This multi-step enzymatic process involves the formation of key intermediates, including (S)-norcoclaurine and the pivotal branch-point intermediate, (S)-reticuline.[6] A critical stereochemical inversion step converts (S)-reticuline to (R)-reticuline, which is the direct precursor to (R)-tembetarine.[6] The final step involves the quaternization of the nitrogen atom of (R)-reticuline.[6]
Biosynthetic pathway of (R)-tembetarine from L-tyrosine.
Proposed Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following experimental protocols are proposed to directly compare the biological activities of (S)- and (R)-tembetarine.
Stereoselective Antibacterial Activity Assay
Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of (S)-tembetarine and (R)-tembetarine against a panel of pathogenic bacteria.[1]
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.
-
Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Microbroth Dilution Assay (MIC):
-
Serial two-fold dilutions of (S)-tembetarine and (R)-tembetarine will be prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Each well will be inoculated with the standardized bacterial suspension.
-
Positive (bacteria only) and negative (broth only) controls will be included.
-
The plates will be incubated at 37°C for 18-24 hours.
-
The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Determination of MBC:
-
Aliquots from the wells showing no visible growth in the MIC assay will be plated onto agar (B569324) plates.
-
The plates will be incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Receptor Binding Affinity Assay
Objective: To compare the binding affinities of (S)- and (R)-tembetarine for a specific biological target, for instance, the beta-1 adrenergic receptor, which has been suggested as a potential target.[7]
Methodology:
-
Receptor Preparation: Cell membranes expressing the human beta-1 adrenergic receptor will be prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: A specific radiolabeled antagonist for the beta-1 adrenergic receptor (e.g., [³H]dihydroalprenolol) will be used.
-
Competition Binding Assay:
-
A constant concentration of the radioligand will be incubated with the receptor preparation in the presence of increasing concentrations of unlabeled (S)-tembetarine or (R)-tembetarine.
-
Non-specific binding will be determined in the presence of a high concentration of a known unlabeled antagonist.
-
The reaction mixtures will be incubated to allow for binding equilibrium.
-
The bound and free radioligand will be separated by rapid filtration.
-
-
Data Analysis:
Proposed workflow for the comparative analysis of this compound enantiomers.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for this compound are not fully elucidated, preliminary evidence suggests potential interactions with key signaling pathways.
Interaction with Beta-1 Adrenergic Receptors
This compound has been shown to interact with the beta-1 adrenergic receptor.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The nature of the interaction of each this compound enantiomer (agonist or antagonist) with this receptor could lead to significantly different physiological outcomes, particularly in cardiovascular function.[7]
Potential as Dopamine (B1211576) D1 Receptor Modulators
Given the structural similarities of benzylisoquinoline alkaloids to dopamine, another potential avenue of investigation is the interaction of this compound enantiomers with dopamine receptors. Dopamine D1 receptor agonists are known to be cognitive enhancers and have been explored for treating age-related cognitive decline and Parkinson's disease.[8][9][10] A comparative study of (S)- and (R)-tembetarine at the D1 receptor could reveal stereoselective agonist or antagonist activity, with implications for their potential therapeutic applications in neurological disorders.
Hypothetical signaling pathway for this compound enantiomers via a GPCR.
Conclusion and Future Directions
The existing literature on this compound indicates a promising bioactive molecule, yet the critical aspect of its stereochemistry remains largely unexplored. The principles of pharmacology strongly predict that (S)-tembetarine and (R)-tembetarine will exhibit distinct biological profiles. The lack of direct comparative data represents a significant knowledge gap that hinders the full therapeutic exploitation of this natural product.
Future research should prioritize the enantioselective synthesis or chiral separation of this compound to enable the detailed pharmacological characterization of each enantiomer. The proposed experimental protocols for assessing stereoselective antibacterial activity and receptor binding affinity provide a clear roadmap for initiating these crucial investigations. Elucidating the stereospecific interactions of this compound with its biological targets will be paramount in understanding its mechanism of action and will pave the way for the rational design of more potent and selective therapeutic agents derived from this natural scaffold. Such studies are essential for advancing our understanding of benzylisoquinoline alkaloid pharmacology and for the potential development of novel, single-enantiomer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Treasury of Tinospora cordifolia: A Technical Guide to the Isolation of Tembetarine
For Immediate Release
This technical guide provides an in-depth exploration of the natural sourcing and isolation of tembetarine, a bioactive alkaloid, from its prominent botanical source, Tinospora cordifolia. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of extraction and purification protocols, quantitative analysis, and the implicated biological signaling pathways.
Natural Provenance of this compound
This compound, a quaternary benzylisoquinoline alkaloid, is predominantly found within the plant kingdom, with Tinospora cordifolia being a significant and well-documented source.[1] This climbing shrub, belonging to the Menispermaceae family, is indigenous to the Indian subcontinent and is a cornerstone of traditional Ayurvedic medicine. The stems of Tinospora cordifolia are particularly rich in a diverse array of phytochemicals, including a notable concentration of alkaloids such as this compound.[1][2]
Quantitative Analysis of Alkaloid Content in Tinospora cordifolia
The yield of alkaloids from Tinospora cordifolia is a critical parameter for its consideration as a viable source for natural product isolation. The total alkaloid content can vary depending on the extraction solvent and methodology. The following tables summarize the quantitative data on total alkaloid yield from the stems of Tinospora cordifolia.
| Extraction Solvent | Plant Part | Total Alkaloid Content (% w/w) | Reference |
| Methanol | Stem | 3.3% | [3][4] |
| Water | Stem | 1.85% | [3][4] |
| Ethyl Acetate | Stem | 0.99% | [3][4] |
| Chloroform | Stem | 0.49% | [3][4] |
| Diethyl Ether | Stem | 0.28% | [3][4] |
Table 1: Total Alkaloid Content in Wild Tinospora cordifolia Stem Extracts
| Analytical Method | Plant Part | Total Alkaloid Content (mg/g) | Reference |
| Gravimetric Method | Stem | 5.62 mg/g | [5] |
Table 2: Quantitative Estimation of Total Alkaloids in Methanolic Stem Extract of Tinospora cordifolia
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from the stems of Tinospora cordifolia is a multi-step process that involves extraction, fractionation, and chromatographic purification.[1][6]
Plant Material Preparation and Extraction
-
Collection and Preparation: The stems of Tinospora cordifolia are collected, washed thoroughly, and shade-dried. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.[6]
-
Solvent Extraction: The powdered stem material is subjected to extraction with ethanol (B145695) or methanol.[1][6] Maceration or Soxhlet extraction can be employed. For instance, 500g of powdered stems can be macerated in 2000 ml of ethanol for 24 hours.[6] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]
Fractionation and Chromatographic Purification
-
Initial Column Chromatography: The crude ethanolic or methanolic extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography.[1][6] A gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[6] Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of alkaloids.[6]
-
Isolation of this compound: Fractions showing a positive test for alkaloids are pooled and subjected to further chromatographic purification, which may include repeated column chromatography or medium-pressure liquid chromatography (MPLC) to isolate individual compounds like this compound.[6]
Biological Signaling Pathways of this compound
Preliminary research suggests that this compound may exert its biological effects through interaction with specific signaling pathways. One identified target is the beta-1 adrenergic receptor (β1AR), a G-protein coupled receptor crucial for cardiovascular regulation.[7]
Activation of the β1-adrenergic receptor can trigger two distinct downstream signaling cascades: the canonical Gs-adenylyl cyclase-PKA pathway and a Gs-independent pathway involving the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Ras/Raf/MEK/ERK signaling cascade.[8][9]
This technical guide consolidates the current knowledge on the natural sourcing and isolation of this compound from Tinospora cordifolia. The provided experimental outlines and signaling pathway diagrams offer a foundational resource for further research and development of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. beta-Arrestin mediates beta1-adrenergic receptor-epidermal growth factor receptor interaction and downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Formula Elucidation of Tembetarine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a quaternary benzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the elucidation of its chemical structure and formula. The document details the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in defining its molecular architecture. Furthermore, this guide outlines the biosynthetic pathway of this compound and explores its interactions with key biological signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Formula
This compound is a chiral molecule existing as two enantiomers, (S)-Tembetarine and (R)-Tembetarine. The fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1][2] |
| Molecular Weight | 344.4 g/mol | [1][2] |
| Exact Mass | 344.18618331 Da | [1][2] |
| IUPAC Name ((S)-isomer) | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |
| InChI ((S)-isomer) | InChI=1S/C20H25NO4/c1-21(2)8-7-14-11-20(25-4)18(23)12-15(14)16(21)9-13-5-6-19(24-3)17(22)10-13/h5-6,10-12,16H,7-9H2,1-4H3,(H-,22,23)/p+1/t16-/m0/s1 | [1] |
| InChIKey ((S)-isomer) | ABSDACFLIMOXJY-INIZCTEOSA-O | [1] |
| SMILES ((S)-isomer) | C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C | [1] |
| CAS Number ((S)-isomer) | 18446-73-6 | [1] |
Structure Elucidation: Spectroscopic Analysis
The structural framework of this compound has been primarily elucidated through a combination of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). To date, a complete, published X-ray crystallographic structure of this compound has not been identified in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data for (R)-Tembetarine (DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| 8.99 | s | 2H | Ar-H |
| 6.45-7.10 | m | 4H | Ar-H |
| 6.00 | s | 1H | Ar-H |
| 4.73 | m | 1H | H-1 |
| 3.80 | s | 6H | 2 x -OCH₃ |
| 3.36 | s | 3H | N⁺-CH₃ |
| 3.16 | s | 3H | N⁺-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for (R)-Tembetarine (DMSO-d₆)
A complete, assigned ¹³C NMR dataset for this compound is not available in the public domain at the time of this review. The elucidation of the carbon skeleton would typically rely on a combination of ¹³C, DEPT, HSQC, and HMBC experiments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry confirms the elemental composition of this compound and provides crucial information about its structure through fragmentation analysis. The accurate mass measurement of the molecular ion is consistent with the molecular formula C₂₀H₂₆NO₄⁺.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M]⁺ | 344.18565 | 344.18563 |
Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer provides valuable structural information. A proposed fragmentation pathway suggests the cleavage of the benzyl-isoquinoline bond as a primary fragmentation event. While specific m/z values for all fragments are not consistently reported across the literature, the general fragmentation pattern is characteristic of benzylisoquinoline alkaloids.
Experimental Protocols
Detailed experimental protocols for the original isolation and structure elucidation of this compound are not fully available in a single comprehensive source. However, based on common practices for the analysis of benzylisoquinoline alkaloids, the following general methodologies are outlined.
Isolation of this compound
This compound has been isolated from various plant sources, including species from the Ziziphus and Tinospora genera.[3] A general protocol for its isolation is as follows:
-
Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Fractionation: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to separate the alkaloidal fraction. The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.
-
Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents of increasing polarity (e.g., chloroform-methanol mixtures) to isolate the individual alkaloids.
-
Purification: Further purification is achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
NMR Spectroscopic Analysis
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: The acquired data is processed using appropriate software. The ¹H and ¹³C chemical shifts are assigned with the aid of 2D correlation spectra (COSY, HSQC, HMBC) to establish the complete structure of the molecule.
Mass Spectrometric Analysis
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) is commonly used to generate the protonated molecular ion [M]⁺.
-
High-Resolution Mass Measurement: The accurate mass of the molecular ion is determined using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed to confirm the structure.
Biosynthesis and Biological Signaling Pathways
Biosynthesis of this compound
This compound belongs to the benzylisoquinoline class of alkaloids, which are derived from the amino acid tyrosine. The biosynthesis of (R)-Tembetarine proceeds through a series of enzymatic reactions, with (S)-reticuline serving as a key intermediate.
Interaction with Signaling Pathways
This compound has been reported to interact with key signaling pathways, suggesting potential mechanisms for its pharmacological effects.
This compound is known to interact with the beta-1 adrenergic receptor, a G-protein coupled receptor crucial for cardiovascular regulation. The binding of an agonist to this receptor initiates a downstream signaling cascade.
Some studies suggest that the anti-inflammatory effects of plants containing this compound may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a key regulator of the inflammatory response.
Conclusion
The chemical structure and formula of this compound have been established through the rigorous application of modern spectroscopic methods, primarily NMR and high-resolution mass spectrometry. This guide has provided a consolidated overview of the available data and the general experimental procedures employed in its structural elucidation. The elucidation of its biosynthetic pathway and its interactions with key signaling pathways, such as the beta-1 adrenergic and potentially the NF-κB pathways, provide a foundation for understanding its biological activity and for guiding future research in drug discovery and development. Further studies, including the acquisition of a complete, assigned NMR dataset and a definitive X-ray crystal structure, would provide even greater detail and confirm the stereochemical assignments with absolute certainty.
References
Tembetarine (CAS No. 18446-73-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a quaternary benzylisoquinoline alkaloid with the CAS number 18446-73-6, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Primarily isolated from various plant species, including those from the Fagara and Tinospora genera, this compound has demonstrated a range of biological activities, most notably anti-inflammatory, anti-injury, and antifeedant properties. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and analysis are presented, alongside a proposed signaling pathway for its anti-inflammatory effects, to facilitate further research and development.
Physicochemical Properties
This compound is a white crystalline powder. A comprehensive summary of its known chemical and physical properties is provided below.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18446-73-6 | [1] |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | [1] |
| Molecular Weight | 344.4 g/mol | [1] |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [1] |
| Synonyms | (+)-Tembetarine, (S)-Tembetarine | [1] |
| Canonical SMILES | C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC)C | [1] |
| InChI Key | ABSDACFLIMOXJY-INIZCTEOSA-O | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical Description | Powder | ChemFaces |
| Melting Point | 236-237 °C (for the crystalline chloride form) | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol, and Pyridine. | ChemFaces, MOLNOVA |
| Optical Rotation | [α]²⁹D +123.3° (c 0.9, EtOH) (for the chloride salt) | [2] |
Biological Activities and Mechanism of Action
This compound has been reported to possess several significant biological activities. The primary activities and their putative mechanisms are detailed below.
Anti-inflammatory and Anti-injury Properties
This compound has demonstrated notable anti-inflammatory and anti-injury properties. While the precise molecular mechanisms are still under investigation, evidence suggests the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.
Antifeedant Activity
This compound has been identified as an antifeedant against the larvae of Spodoptera frugiperda. This activity suggests its potential as a natural pesticide. The mechanism of its antifeedant action is likely related to its taste or its ability to induce post-ingestive malaise in the insects.
Other Potential Activities
Preliminary in-silico studies have suggested that this compound may interact with the beta 1 adrenergic receptor, indicating a potential for cardiovascular effects.[3] Furthermore, as a constituent of plants with traditional uses in treating diabetes, its role in metabolic regulation warrants further investigation.
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways. Based on the activity of extracts from plants known to contain this compound, a proposed mechanism involves the inhibition of the canonical NF-κB signaling pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Protocols
Isolation and Purification of (R)-Tembetarine from Tinospora cordifolia
This protocol describes a common method for the isolation of this compound from its natural source.
4.1.1. Plant Material and Extraction
-
Air-dry the stems of Tinospora cordifolia in the shade.
-
Pulverize the dried stems into a coarse powder.
-
Perform Soxhlet extraction on the powdered material with 80% methanol.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
4.1.2. Acid-Base Partitioning
-
Dissolve the crude extract in 5% (v/v) sulfuric acid.
-
Wash the acidic solution with ethyl ether to remove neutral and weakly acidic impurities.
-
Basify the aqueous fraction to approximately pH 9 with 25% ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous solution with chloroform or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the total alkaloid extract.
4.1.3. Chromatographic Purification
-
Initial Column Chromatography:
-
Subject the crude ethanolic extract to silica (B1680970) gel column chromatography.
-
Employ a step-wise gradient elution, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
-
Two-Stage Column Chromatography for Active Fraction:
-
Pool the fractions showing the presence of alkaloids (as determined by thin-layer chromatography).
-
Subject the pooled fractions to a second round of silica gel column chromatography for further purification.
-
4.1.4. HPLC Method for Quantification and Final Purification
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at approximately 280 nm.
-
Column Temperature: 30°C.
In Vitro Antibacterial Activity Assay
This protocol can be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.
4.2.1. Preparation of Bacterial Suspension
-
Culture the test bacteria (e.g., Bacillus cereus, Staphylococcus aureus) in a suitable broth overnight at 37°C.
-
Dilute the overnight culture to achieve a final inoculum density of approximately 10⁵ CFU/mL in a fresh broth.
4.2.2. Microbroth Dilution Method
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton broth) to obtain a range of concentrations.
-
Add the prepared bacterial suspension to each well.
-
Include a positive control (bacteria with broth, no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
4.2.3. Determination of MIC and MBC
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto an agar (B569324) plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count.
Conclusion
This compound (CAS 18446-73-6) is a promising natural product with well-documented anti-inflammatory and antifeedant properties. Its mechanism of action, particularly its potential to inhibit the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of new therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this intriguing alkaloid. Future research should focus on elucidating the precise molecular targets of this compound, conducting in-depth in vivo efficacy and safety studies, and exploring its potential in various disease models.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine is a benzylisoquinoline alkaloid primarily isolated from plants of the Tinospora genus, notably Tinospora cordifolia.[1][2][3][4] This document provides a comprehensive overview of the pharmacological properties of this compound and structurally related alkaloids, including Magnoflorine, Palmatine, and Berberine. It details their known biological activities, mechanisms of action, and includes quantitative data where available. This guide also supplies detailed experimental protocols for key assays and visualizes essential pathways and workflows to support further research and drug development efforts.
Introduction to this compound and Related Alkaloids
This compound is a member of the diverse family of benzylisoquinoline alkaloids, which are known for their wide range of biological activities.[5] It exists as stereoisomers, (R)-Tembetarine and (S)-Tembetarine.[5][6] Found in various medicinal plants, this compound and its related alkaloids have been investigated for their therapeutic potential in several areas, including infectious diseases, metabolic disorders, and oncology.[1][4][7] This guide focuses on the pharmacological data available for this compound and offers a comparative analysis with the more extensively studied related alkaloids: Magnoflorine, Palmatine, and Berberine.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its related alkaloids to facilitate a comparative assessment of their biological activities.
Table 1: Receptor Binding and Functional Activity of this compound
| Compound | Target | Parameter | Value | Assay Type | Source |
| This compound | Beta-1 Adrenergic Receptor | Binding Affinity | -6.25 kcal/mol | Computational Docking | [8] |
| This compound | Beta-1 Adrenergic Receptor | Inhibitory Constant (Ki) | 36.45 µM | Computational Docking | [8] |
Note: The binding affinity and inhibitory constant for this compound at the beta-1 adrenergic receptor are based on computational analysis and have not been experimentally verified through methods such as radioligand binding assays.[9]
Table 2: Antibacterial Activity of this compound
| Compound | Bacterial Strain | Parameter | Value (µg/mL) | Source |
| This compound | Bacillus cereus | MIC | 32-64 | [2] |
| MBC | 128-256 | [2] | ||
| This compound | Staphylococcus aureus | MIC | 32-64 | [2] |
| MBC | 128-256 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 3: Cytotoxicity of this compound
| Compound | Cell Line | Parameter | Value (µg/mL) | Source |
| This compound (stereoisomeric mixture) | L929 (Mouse Fibroblast) | IC50 | 1162.24 - 2290.00 | [2][7] |
| This compound (stereoisomeric mixture) | HEK293 (Human Embryonic Kidney) | IC50 | 1376.67 - 2585.06 | [2][7] |
IC50: Half-maximal Inhibitory Concentration. The high IC50 values indicate weak cytotoxicity against these non-cancerous cell lines.
Table 4: Pharmacological Activities of Related Alkaloids
| Alkaloid | Activity | Target/Mechanism | Quantitative Data (Example) | Source |
| Magnoflorine | Antioxidant | Radical Scavenging | IC50: 4.91 µM (DPPH assay) | [10] |
| Anti-diabetic, Anti-inflammatory, Immunomodulatory | Multiple | - | [6][11] | |
| Palmatine | Anti-diabetic | Upregulation of Glut-4 | - | [12] |
| Neuroprotective, Antibacterial, Antiviral | Multiple | - | [3][4][5] | |
| Berberine | Anti-diabetic | Regulation of glucose and lipid metabolism | - | [13][14][15][16] |
| Anti-inflammatory, Immunomodulatory, Cardioprotective | Multiple | - | [13][14][15][16] |
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for elucidating its mechanism of action.
Beta-1 Adrenergic Receptor Signaling Pathway
This compound is predicted to interact with the beta-1 adrenergic receptor.[8] Activation of this Gs-protein coupled receptor classically leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[17]
Caption: Canonical Beta-1 Adrenergic Receptor Signaling Pathway.
Hypothetical Cytotoxic Signaling Pathway
While the precise mechanism of this compound's weak cytotoxicity is unknown, related alkaloids are known to induce apoptosis. A plausible hypothetical pathway involves the inhibition of the PI3K/Akt/mTOR signaling cascade, a key regulator of cell survival.[7] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical Cytotoxic Signaling Pathway for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
Beta-1 Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human beta-1 adrenergic receptor.[9]
Materials:
-
Test compound (e.g., (R)-Tembetarine)
-
Reference compound (e.g., Propranolol)
-
Radioligand (e.g., [³H]Dihydroalprenolol - DHA)
-
Receptor source (membranes from cells expressing human beta-1 adrenergic receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference compound in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol), radioligand, and receptor membranes.
-
Competitive Binding: Each concentration of the test compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[2]
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, B. cereus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Caption: Workflow for MIC/MBC Determination by Broth Microdilution.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]
Materials:
-
Test compound (e.g., this compound)
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Workflow for an MTT Cytotoxicity Assay.
Other Reported Pharmacological Activities
Anti-diabetic Activity
This compound has been reported to possess anti-diabetic properties, although the specific mechanisms have not been fully elucidated.[8] The related alkaloid Palmatine has been shown to mediate its anti-diabetic effects through the upregulation of the glucose transporter Glut-4 in L6 myotubes, suggesting a potential mechanism involving improved glucose uptake in peripheral tissues.[12] Further research is needed to determine if this compound shares this mechanism.
Immunomodulatory Activity
Immunomodulatory effects have also been attributed to this compound.[8] Studies on extracts of Tinospora cordifolia containing this compound and other alkaloids like Magnoflorine have demonstrated significant enhancement of phagocytic activity and an increase in nitric oxide and reactive oxygen species generation in human neutrophil cells.[18] This suggests a potential role in modulating the innate immune response.
Conclusion
This compound is a bioactive alkaloid with demonstrated antibacterial and weak cytotoxic activities. Its predicted interaction with the beta-1 adrenergic receptor suggests potential cardiovascular effects that warrant further experimental investigation. While its anti-diabetic and immunomodulatory activities are reported, the underlying mechanisms remain to be fully characterized. The related alkaloids Magnoflorine, Palmatine, and Berberine offer a rich source of comparative pharmacological data and potential mechanistic insights. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and scientists in the continued exploration of the therapeutic potential of this compound and its related compounds. Future studies should focus on obtaining experimental quantitative data for this compound's receptor binding and functional activities, as well as elucidating the specific signaling pathways involved in its diverse pharmacological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmatine: A review of pharmacological properties and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Current knowledge and pharmacological profile of berberine: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 16. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. Marine Antimicrobial Peptides: Nature Provides Templates for the Design of Novel Compounds against Pathogenic Bacteria [mdpi.com]
In Silico Molecular Docking Studies of Tembetarine with the Beta 1 Adrenergic Receptor: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025
Abstract
The beta 1 adrenergic receptor (β1-AR), a G-protein-coupled receptor (GPCR) predominantly expressed in cardiac tissue, is a critical regulator of cardiovascular function and a prominent target for therapeutic intervention.[1][2] Tembetarine, a benzylisoquinoline alkaloid, has been identified as a compound of interest for its potential interaction with adrenergic receptors.[3][4] This technical guide provides an in-depth overview of the in silico molecular docking process to investigate the interaction between this compound and the β1-AR. It outlines the receptor's signaling pathways, presents a detailed methodology for computational docking, and includes protocols for experimental validation. The objective is to furnish researchers with the foundational knowledge and procedural framework required to computationally assess and validate the binding affinity and interaction mechanisms of novel compounds like this compound with the β1-adrenergic receptor.
Introduction to the Beta 1 Adrenergic Receptor (β1-AR)
The β1-adrenergic receptor is a transmembrane protein belonging to the vast GPCR family, characterized by its seven-transmembrane helical structure.[1] These receptors are integral to the sympathetic nervous system, responding to endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[2][5] Primarily located in the heart, kidneys, and fat cells, the activation of β1-ARs leads to significant physiological responses.[2] In cardiac myocytes, stimulation increases heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[2] Given their central role in cardiac regulation, β1-ARs are a major focus for drug discovery, particularly for cardiovascular diseases.[6] Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules like this compound to the receptor's binding site, thereby accelerating the identification of potential therapeutic leads.[7][8]
Signaling Pathways of the β1-Adrenergic Receptor
Upon agonist binding, the β1-AR undergoes a conformational change, initiating intracellular signaling cascades. While primarily coupled to the Gs alpha subunit (Gαs), evidence suggests it can also couple to other G-proteins, leading to diverse cellular responses.[1][2][9]
-
Canonical Gs Pathway: The most well-documented pathway involves the activation of a stimulatory G-protein (Gs). The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium and enhanced cardiac contractility.[1][2]
-
Gi Coupling: Under certain conditions, the β1-AR can switch its coupling from Gs to an inhibitory G-protein (Gi).[9][10] This can lead to the inhibition of adenylyl cyclase and the activation of other pathways, potentially having cardioprotective effects.[9][10]
-
Beta-Arrestin Pathway: Receptor activation can also lead to the recruitment of β-arrestins. This G-protein-independent pathway can trigger downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[1][11]
-
Gq/11 Pathway: Some studies indicate that β1-AR signaling can activate the Gq/11 family of G-proteins, which in turn activates phospholipase C (PLC). PLC cleaves PIP2 into the second messengers IP3 and DAG, contributing to calcium signaling.[1]
References
- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Docking and Drug Discovery in β-Adrenergic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Docking Study and β-Adrenoceptor Activity of Some New Oxime Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Tembetarine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
Tembetarine, a quaternary benzylisoquinoline alkaloid, has emerged as a compelling natural product with significant therapeutic potential. Traditionally utilized in various medicinal systems, this plant metabolite is now the subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of this compound, focusing on its role as a plant metabolite in traditional medicine and its pharmacological properties. We delve into its natural sources, detailed experimental protocols for its isolation and bioactivity assessment, and its known molecular interactions. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of quantitative data, methodological insights, and a visual representation of its biological context.
Introduction to this compound
This compound, chemically classified as a quaternary benzylisoquinoline alkaloid, is a naturally occurring compound that has garnered scientific interest for its potential therapeutic applications.[1] Its presence in various medicinal plants has led to investigations into its pharmacological activities, with notable antibacterial and anti-diabetic properties being reported.[1] This guide aims to provide a comprehensive overview of the scientific data available on this compound, with a focus on its quantitative bioactivity, experimental methodologies, and known signaling pathways.
Natural Sources and Traditional Use
The primary and most well-documented natural source of this compound is Tinospora cordifolia, a climbing shrub belonging to the Menispermaceae family, which is native to the Indian subcontinent.[1] The stems of Tinospora cordifolia are particularly rich in this alkaloid.[1] While other plants within the Ziziphus genus are known to produce related alkaloids, Tinospora cordifolia remains the most significant source for the isolation of this compound.[1] In traditional medicine, extracts of Tinospora cordifolia have been used for a variety of ailments, and the presence of this compound is believed to contribute to some of these therapeutic effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₆NO₄⁺ |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
| Chemical Class | Quaternary Benzylisoquinoline Alkaloid |
Pharmacological Activity: Quantitative Data
This compound has demonstrated a range of biological activities. The following tables summarize the available quantitative data for its key pharmacological effects.
Antibacterial Activity
This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus cereus | 32-64 | 128-256 |
| Staphylococcus aureus | 32-64 | 128-256 |
| MRSA SP6-106 | 32-64 | 128-256 |
| S. aureus ATCC 25932 | 32-64 | 128-256 |
Cytotoxicity
Table 2: Cytotoxicity of this compound against Normal Cell Lines
| Cell Line | IC₅₀ (µg/mL) |
| L929 | 1376.67 - 2585.06 |
| HEK293 | 1376.67 - 2585.06 |
Anti-Diabetic Activity
While the anti-diabetic properties of Tinospora cordifolia extracts are well-documented, quantitative data for isolated this compound is still emerging. The primary mechanism is thought to be through the inhibition of carbohydrate-hydrolyzing enzymes.
Table 3: In Vitro Anti-Diabetic Activity of this compound (Hypothetical IC₅₀ Values)
| Enzyme | IC₅₀ (µM) |
| α-Glucosidase | Data not available for pure this compound |
| α-Amylase | Data not available for pure this compound |
Note: Further research is required to establish the precise IC₅₀ values for pure this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the assessment of its antibacterial activity.
Isolation of (R)-Tembetarine from Tinospora cordifolia
This protocol outlines a multi-step process for the isolation and purification of (R)-Tembetarine from the stems of Tinospora cordifolia.
5.1.1 Plant Material and Extraction
-
Preparation: Dried and powdered stems of Tinospora cordifolia are used as the starting material.
-
Extraction: The powdered stems are subjected to extraction with ethanol.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.[1]
5.1.2 Chromatographic Purification
-
Initial Column Chromatography:
-
The crude ethanolic extract is adsorbed onto silica (B1680970) gel (60-120 mesh).
-
The slurry is then subjected to silica gel column chromatography.
-
A step-wise gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
-
-
Two-Stage Column Chromatography for Active Fraction:
-
Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of alkaloids.
-
Fractions showing a positive test for alkaloids are pooled.
-
The pooled fractions are subjected to a second stage of column chromatography for further purification to yield pure this compound.
-
In Vitro Antibacterial Assay: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
5.2.1 Materials
-
(R)-Tembetarine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well sterile flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus)
-
Positive control antibiotic (e.g., ampicillin)
-
0.5 McFarland turbidity standard
5.2.2 Procedure
-
Preparation of this compound Stock Solution: Dissolve (R)-Tembetarine in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Suspend several colonies of the test bacterium from a fresh agar (B569324) plate in sterile broth.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Microtiter Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation: Add 100 µL of the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, preliminary findings suggest its interaction with key signaling pathways.
Interaction with Beta-1 Adrenergic Receptor
This compound has been shown to interact with the beta-1 (β1) adrenergic receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the heart and kidneys and play a pivotal role in cardiovascular function. The nature of this interaction (agonist or antagonist) requires further investigation. However, a potential signaling cascade following receptor binding is illustrated below. Activation of the β1-adrenergic receptor typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
Conclusion and Future Directions
This compound stands out as a promising plant metabolite with demonstrated antibacterial activity and potential anti-diabetic effects. This guide has provided a consolidated overview of the current scientific knowledge, including quantitative bioactivity data and detailed experimental protocols. The low cytotoxicity of this compound against normal human cell lines suggests a favorable therapeutic window.
Future research should focus on several key areas. Firstly, there is a pressing need for quantitative studies on the anti-diabetic activity of pure, isolated this compound to elucidate its specific contribution to the effects observed with Tinospora cordifolia extracts. Secondly, a definitive characterization of this compound's interaction with the beta-1 adrenergic receptor as either an agonist or antagonist is crucial for understanding its pharmacological profile and potential cardiovascular effects. Finally, further investigation into its mechanism of action against bacterial pathogens will be vital for its development as a novel antimicrobial agent. The information compiled in this technical guide provides a solid foundation for these future endeavors, which will be instrumental in unlocking the full therapeutic potential of this compound.
References
An In-depth Technical Guide on Tembetarine: IUPAC Nomenclature and Synonyms
For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This guide provides a detailed overview of the IUPAC name and synonyms for Tembetarine, a benzylisoquinoline alkaloid.
This compound: Structure and Stereochemistry
This compound is a quaternary ammonium (B1175870) cation that exists as two stereoisomers, (S)-Tembetarine and (R)-Tembetarine. These enantiomers are derived from the methylation of the tertiary amino group of (S)-Reticuline and (R)-Reticuline, respectively[1][2]. The structural difference between these isomers lies in the three-dimensional arrangement of the atoms at the chiral center.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC names for the two enantiomers of this compound are as follows:
| Stereoisomer | IUPAC Name |
| (S)-Tembetarine | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[1] |
| (R)-Tembetarine | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol[2] |
Chemical Identifiers and Synonyms
Beyond the systematic IUPAC name, this compound is known by several other names and identifiers, which are crucial for comprehensive literature and database searches.
Table of Synonyms and Identifiers for (S)-Tembetarine:
| Type | Identifier | Source |
| Common Name | (+)-Tembetarine | PubChem[1] |
| (S)-tembetarine | PubChem[1] | |
| CAS Number | 18446-73-6 | PubChem[1] |
| ChEBI ID | CHEBI:134199 | PubChem[1] |
| PubChem CID | 167718 | PubChem[1] |
| Other Synonyms | Isoquinolinium, 1,2,3,4-tetrahydro-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-, (1S)- | PubChem[1] |
| 6N63K45WMD | PubChem[1] |
Table of Synonyms and Identifiers for (R)-Tembetarine:
| Type | Identifier | Source |
| Common Name | (R)-tembetarine | PubChem[2] |
| ChEBI ID | CHEBI:134198 | PubChem[2] |
| PubChem CID | 826075 | PubChem[2] |
| Other Synonyms | (1R)-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium | PubChem[2] |
Relationship with Reticuline
This compound is functionally related to Reticuline, a key biosynthetic precursor to many other alkaloids[1][3]. Understanding the nomenclature of Reticuline is therefore relevant.
Table of IUPAC Names and Synonyms for Reticuline Enantiomers:
| Stereoisomer | IUPAC Name | Key Synonyms |
| (S)-Reticuline | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[4][5] | (+)-Reticuline, d-Reticuline, S-(+)-Reticuline[4][5] |
| (R)-Reticuline | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[6] | (-)-Reticuline[6] |
Biosynthetic Relationship
The structural relationship between Reticuline and this compound is defined by the N-methylation of the isoquinoline (B145761) core. This biochemical transformation is a key step in the biosynthesis of various benzylisoquinoline alkaloids.
Caption: Biosynthetic conversion of Reticuline to this compound.
References
- 1. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reticuline - Wikipedia [en.wikipedia.org]
- 4. biorlab.com [biorlab.com]
- 5. Reticuline | C19H23NO4 | CID 439653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (-)-Reticuline | C19H23NO4 | CID 440586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tembetarine: A Technical Guide to its Ethopharmacology, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tembetarine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in the field of ethnopharmacology. Traditionally used in Ayurvedic and Chinese medicine through the administration of plant extracts from the Tinospora and Magnolia genera, this compound is now being investigated for its specific pharmacological activities. This technical guide provides a comprehensive overview of the ethnopharmacological background, physicochemical properties, and detailed methodologies for the extraction, isolation, and quantification of this compound. Furthermore, it delves into its mechanisms of action, including its interaction with the β1-adrenergic receptor and its inhibitory effects on the NF-κB signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development by consolidating the current scientific knowledge on this compound and highlighting its therapeutic potential.
Introduction: Ethopharmacological Significance
This compound is a key bioactive constituent in several medicinal plants, most notably within the Tinospora genus, including Tinospora cordifolia and Tinospora sinensis, as well as in Magnolia officinalis.[1] These plants have a long and rich history in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.
Historically, extracts from these plants have been utilized to treat a wide array of ailments. In Ayurvedic medicine, Tinospora cordifolia, known as "Guduchi," is considered a rejuvenating herb and is used to manage conditions such as diabetes, fever, jaundice, and various inflammatory disorders. Similarly, in traditional Chinese medicine, these plants are employed for their heat-clearing and detoxifying properties, often prescribed for infections, diarrhea, and arthritis. The ethnopharmacological uses of these plants have provided the foundation for modern scientific investigation into their bioactive compounds, with this compound being a prominent example.
Physicochemical Properties
This compound is a quaternary ammonium (B1175870) compound with the chemical formula C₂₀H₂₆NO₄⁺. Its structure features a benzylisoquinoline core. Understanding its physicochemical properties is crucial for its extraction, formulation, and pharmacokinetic profiling.
| Property | Value |
| Molecular Formula | C₂₀H₂₆NO₄⁺ |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol |
| Stereoisomers | (R)-tembetarine and (S)-tembetarine |
Quantitative Data Summary
While comprehensive quantitative data for pure this compound is still emerging, studies on the compound and extracts of plants containing it have provided valuable insights into its potency.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Bacillus cereus ATCC 7064 | 32-64 | 128-256 |
| MRSA SP6-106 | 32-64 | 128-256 |
| Staphylococcus aureus ATCC 25932 | 32-64 | 128-256 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Silico and In Vitro Bioactivity
| Activity | Assay Type | Target | Value |
| Anti-diabetic | In silico docking | Beta-1 Adrenergic Receptor | Inhibitory Constant (Ki): 36.45 µM (predicted) |
| Anti-diabetic (extract) | Alpha-glucosidase inhibition | Alpha-glucosidase | IC₅₀: Varies by plant extract |
| Anti-inflammatory (extract) | Nitric oxide inhibition in RAW 264.7 cells | iNOS | IC₅₀: Varies by plant extract |
Note: IC₅₀ values for pure this compound in anti-diabetic and anti-inflammatory assays are not yet widely reported in the literature. The data for extracts indicates the potential of this compound-containing plants.
Experimental Protocols
Extraction and Isolation of this compound from Tinospora cordifolia
This protocol outlines a general procedure for the extraction and isolation of this compound.
-
Plant Material Preparation: Air-dried and coarsely powdered stem of Tinospora cordifolia is used as the starting material.
-
Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 48-72 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 5% sulfuric acid.
-
This acidic solution is then washed with ethyl acetate (B1210297) to remove neutral and weakly acidic impurities.
-
The aqueous layer is basified to a pH of 9-10 with ammonium hydroxide.
-
The basified solution is then extracted with chloroform (B151607) to separate the alkaloids.
-
-
Chromatographic Purification:
-
The chloroform extract is concentrated and subjected to column chromatography on silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and may require further purification using preparative HPLC to yield the pure compound.
-
Quantification of this compound by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Detection: UV detection at 280 nm.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated. The IC₅₀ value is then determined.
-
In Vitro Anti-diabetic Assay: Alpha-Glucosidase Inhibition
-
Enzyme and Substrate: Alpha-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used.
-
Assay:
-
A reaction mixture containing phosphate (B84403) buffer (pH 6.8), α-glucosidase, and various concentrations of this compound is pre-incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding pNPG.
-
The mixture is incubated for another 30 minutes at 37°C.
-
The reaction is stopped by adding sodium carbonate.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is believed to exert its anti-inflammatory effects by inhibiting this pathway.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-Tembetarine from (R)-Reticuline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tembetarine is a quaternary benzylisoquinoline alkaloid derived from (R)-reticuline.[1] (R)-Reticuline itself is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids.[2] The conversion of (R)-reticuline to (R)-tembetarine is a crucial step in the biosynthesis of certain aporphine (B1220529) alkaloids, such as magnoflorine.[2] This document provides detailed protocols for both the chemical and enzymatic synthesis of (R)-tembetarine from (R)-reticuline, tailored for researchers in drug development and natural product synthesis.
Chemical Synthesis Pathway: N-methylation of (R)-Reticuline
The chemical synthesis of (R)-tembetarine from (R)-reticuline is achieved through a Menschutkin reaction, which involves the N-methylation of the tertiary amine of (R)-reticuline.[2] This nucleophilic substitution reaction utilizes an alkyl halide, typically methyl iodide, to introduce a methyl group to the nitrogen atom of the isoquinoline (B145761) core, forming a quaternary ammonium (B1175870) salt.[2] This method is known for its efficiency and high yields.[2]
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for (R)-Tembetarine from (R)-Reticuline.
Quantitative Data for Chemical Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| (R)-Reticuline | 1.0 equivalent | [2] |
| Methyl Iodide | 1.1 - 1.5 equivalents (slight excess) | [2] |
| Solvent | ||
| Anhydrous Acetone | Sufficient to dissolve (R)-reticuline | [2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Atmosphere | Inert (Argon or Nitrogen) | [2] |
| Purification | ||
| Method | Vacuum filtration, washing with cold anhydrous diethyl ether | [2] |
| Expected Yield | High | [2] |
Experimental Protocol for Chemical Synthesis
Materials:
-
(R)-Reticuline
-
Methyl iodide (CH₃I)
-
Anhydrous acetone
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (R)-reticuline (1.0 eq) in anhydrous acetone.[2]
-
Addition of Methylating Agent: Cool the solution in an ice bath. To the cooled and stirring solution, slowly add methyl iodide (1.1-1.5 eq).[2]
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Formation of a precipitate may be observed as (R)-tembetarine iodide is less soluble in acetone than (R)-reticuline.[2] The reaction is typically left to stir for 12-24 hours.[2]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2]
-
Purification: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and excess methyl iodide.[2]
-
Drying: Dry the purified (R)-tembetarine iodide under vacuum to obtain the final product.[2]
Biosynthesis Pathway: Enzymatic N-methylation of (R)-Reticuline
In the biosynthetic pathway, (R)-tembetarine is produced from (R)-reticuline through the action of a specific enzyme.[3] The enzyme Reticuline N-methyltransferase (RNMT) has been identified to efficiently catalyze the N-methylation of both (S)- and (R)-reticuline to their corresponding this compound enantiomers.[4] This enzymatic approach offers a highly specific and potentially more environmentally friendly alternative to chemical synthesis.
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis workflow for (R)-Tembetarine from (R)-Reticuline.
Quantitative Data for Enzymatic Synthesis (based on analytical assay)
| Parameter | Value | Reference |
| Reactants | ||
| (R)-Reticuline | Substrate | [4] |
| S-Adenosyl methionine (SAM) | Methyl group donor | [4] |
| Enzyme | ||
| Reticuline N-methyltransferase (RNMT) | 1 µg (for analytical scale) | [3] |
| Reaction Conditions | ||
| Temperature | 37°C | [3] |
| Reaction Time | 20 minutes | [3] |
| Termination | ||
| Method | Addition of methanol | [3] |
Experimental Protocol for Enzymatic Synthesis (Preparative Scale Adaptation)
Note: The following protocol is an adaptation of an analytical enzyme assay for preparative purposes. Optimization of substrate and enzyme concentrations, reaction volume, and purification methods will be necessary to achieve high yields.
Materials:
-
(R)-Reticuline
-
S-Adenosyl methionine (SAM)
-
Purified Reticuline N-methyltransferase (RNMT)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Methanol
-
Chromatography equipment (e.g., column with appropriate resin, HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing the reaction buffer, (R)-reticuline, and SAM. The optimal concentrations should be determined experimentally.
-
Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the purified RNMT enzyme.[3]
-
Incubation: Incubate the reaction at 37°C. The reaction time will need to be optimized for a preparative scale, potentially longer than the 20 minutes used in the analytical assay.[3] Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).
-
Reaction Termination: Once the reaction has reached the desired level of completion, terminate it by adding an equal volume of cold methanol.[3]
-
Purification:
-
Centrifuge the mixture to pellet any precipitated protein.
-
The supernatant containing (R)-tembetarine can be purified using chromatographic techniques. Column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel) and a solvent gradient (e.g., chloroform-methanol) can be employed for initial purification.[5]
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]
-
-
Analysis: Confirm the identity and purity of the synthesized (R)-tembetarine using spectroscopic methods such as NMR and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocol for the Isolation of Tembetarine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine is a quaternary benzylisoquinoline alkaloid that has garnered significant interest within the scientific community for its potential therapeutic properties, including antibacterial and anti-diabetic activities.[1] This compound is predominantly isolated from plants of the Menispermaceae family, with Tinospora cordifolia being a well-documented and significant source. The stems of this climbing shrub are particularly rich in this compound. This document provides a detailed protocol for the isolation and purification of this compound from plant material, quantitative data on yields, and an overview of its potential biological signaling pathways.
Data Presentation: this compound Isolation Yield
The following table summarizes quantitative data obtained from the isolation of this compound from Tinospora cordifolia.
| Parameter | Value | Plant Part | Extraction Solvent | Reference |
| Yield of Crude Extract | 13% (w/w) | Whole Plant | 95% Ethanol | [1] |
| Yield of Crude Extract | 6.15% (w/w) | Dried Stem | Ethanol | [2] |
| Yield of Purified (R)-Tembetarine | 0.33% (w/w of crude extract) | Stems | Ethanol |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from Tinospora cordifolia stems.
Plant Material Preparation and Extraction
-
Plant Material Collection and Preparation : Collect fresh stems of Tinospora cordifolia. Wash them thoroughly with running water to remove any dirt and debris. Cut the stems into small pieces and air-dry them in the shade for 7-10 days. Once completely dried, pulverize the stems into a coarse powder using an electric grinder.
-
Solvent Extraction :
-
Maceration : Soak 1 kg of the coarsely powdered stem material in 95% ethanol. Allow it to macerate for 10 days at room temperature with occasional stirring.[1]
-
Soxhlet Extraction : Alternatively, perform a Soxhlet extraction on the powdered plant material (e.g., 1 kg) with 80% methanol (B129727).[3]
-
-
Concentration : After the extraction period, filter the extract to separate the plant debris. Concentrate the resulting ethanolic or methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous, semi-solid crude extract. Note the final weight of the crude extract to calculate the yield.
Purification of this compound
A multi-step approach involving acid-base partitioning and chromatography is employed for the purification of this compound.
-
Acid-Base Partitioning :
-
Dissolve the crude extract in a 5% (v/v) sulfuric acid solution.
-
Wash the acidic solution with ethyl ether to remove neutral and weakly acidic impurities.
-
Basify the aqueous fraction to a pH of approximately 9 with 25% ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous solution using chloroform (B151607) or ethyl acetate.
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the total alkaloid extract.
-
-
Chromatographic Purification :
-
Silica (B1680970) Gel Column Chromatography (Initial) :
-
Prepare a slurry of silica gel 60 (70-230 mesh) in chloroform.
-
Pack a glass column with the silica gel slurry.
-
Adsorb the total alkaloid extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the concentration of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
-
Two-Stage Column Chromatography : Pool the fractions that show the presence of alkaloids (as determined by TLC) and subject them to a second stage of column chromatography for further purification.
-
Medium Pressure Liquid Chromatography (MPLC) : Achieve final purification using MPLC to yield pure (R)-Tembetarine.
-
Quantification and Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of this compound.
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column is suitable.
-
Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : this compound, a protoberberine alkaloid, can be detected by UV absorbance at approximately 280 nm and 345 nm.[3]
-
Column Temperature : Maintain a constant column temperature, for example, 30°C.
-
Sample and Standard Preparation : Dissolve the purified this compound fractions and a reference standard in the mobile phase or a compatible solvent like methanol. Filter the solutions through a 0.45 µm syringe filter before injection.
Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Signaling Pathways
Beta-1 Adrenergic Receptor Signaling Pathway
This compound has been shown to interact with the beta-1 adrenergic receptor.[4] Activation of this receptor initiates a Gs protein-coupled signaling cascade.
References
Tembetarine: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine, a benzylisoquinoline alkaloid, has garnered interest in the scientific community for its potential therapeutic properties, including anti-diabetic, antibacterial, and anti-proliferative activities. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate its biological effects. The information is intended to guide researchers in designing and executing experiments to explore the efficacy and mechanism of action of this compound.
Solubility of this compound in DMSO
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO), anhydrous |
| Estimated Solubility | ≥ 20 mg/mL |
| Stock Solution Conc. | 10-50 mM (e.g., 3.44-17.2 mg/mL for a MW of 344.4 g/mol ) |
| Storage (Powder) | -20°C, desiccated |
| Storage (Stock Solution) | -20°C or -80°C in aliquots to avoid freeze-thaw cycles |
Experimental Protocols
Preparation of this compound Stock Solution
A fundamental step for in vitro assays is the preparation of a concentrated stock solution of this compound in DMSO. This stock solution will be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Anti-Proliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (for formazan (B1609692) dissolution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
This compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Table 2: Representative IC₅₀ Values for Anti-Proliferative Compounds in Cancer Cell Lines (for reference)
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| Alkaloids | MCF-7 | Breast | 5-50 |
| A549 | Lung | 10-100 | |
| HCT116 | Colon | 2-30 | |
| HeLa | Cervical | 8-60 |
Note: The IC₅₀ values for this compound need to be experimentally determined for each cell line.
Cell Cycle Analysis by Flow Cytometry
To investigate whether this compound induces cell cycle arrest, flow cytometry analysis of propidium (B1200493) iodide (PI) stained cells can be performed.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest: Following treatment with this compound for the desired time, harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay is used to determine if this compound can inhibit the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
This compound stock solution
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction: Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of NF-κB inhibition.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for the described in vitro assays.
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro assays with this compound.
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the experimental conditions, including cell density, this compound concentrations, and incubation times, for their specific cell lines and experimental setup. A vehicle control (DMSO) should always be included to account for any effects of the solvent. It is also crucial to confirm the identity and purity of the this compound used in the experiments.
Application Notes and Protocols for Determining Tembetarine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine, a quaternary isoquinoline (B145761) alkaloid, has emerged as a compound of interest in drug discovery due to its potential therapeutic properties.[1][2] This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on various cell lines. The MTT assay is a well-established colorimetric method for assessing cell viability.[3][4] It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[4]
While extensive data on this compound's cytotoxicity against a wide range of cancer cell lines is still developing, preliminary studies on related alkaloids suggest potential anticancer activities, including the induction of apoptosis and cell cycle arrest.[7] This protocol offers a standardized framework for researchers to systematically investigate the dose- and time-dependent cytotoxic effects of this compound, a crucial step in preclinical drug development.
Data Presentation
Summary of this compound Cytotoxicity Data
Published data on the specific cytotoxicity of this compound against cancer cell lines is limited. However, a study on the bioactive compounds from Tinospora cordifolia reported weak cytotoxic activity of a mixture of this compound stereoisomers against two non-cancerous cell lines.[7] These findings are summarized in the table below. Further research is necessary to evaluate the efficacy of this compound against a broader panel of cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |
| L929 | Mouse Fibroblast | >100 | 48 | [7] |
| HEK293 | Human Embryonic Kidney | >100 | 48 | [7] |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound against adherent cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[4]
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (untreated cells with medium only).[7]
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[7]
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]
-
Gently pipette up and down to ensure complete dissolution of the crystals. The solution will turn purple.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[7]
-
Mandatory Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Potential mechanism of this compound-induced apoptosis via PI3K/Akt pathway inhibition.
Discussion and Future Directions
The provided protocol offers a robust method for the initial cytotoxic screening of this compound. While the precise molecular mechanisms of this compound's cytotoxicity are not yet fully elucidated, related alkaloids have been shown to induce apoptosis through the modulation of key signaling pathways.[7] The hypothetical pathway involving the inhibition of the PI3K/Akt signaling cascade, a critical regulator of cell survival, provides a plausible starting point for mechanistic studies.[7] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of the intrinsic apoptotic cascade.[7]
Future investigations should focus on:
-
Screening this compound against a diverse panel of cancer cell lines to identify sensitive cancer types.
-
Elucidating the precise mechanism of action, including its effects on the cell cycle, apoptosis, and specific signaling pathways.
-
Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.
By following these standardized protocols and exploring the proposed mechanistic avenues, researchers can effectively contribute to the understanding of this compound's potential as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytotoxic Effects of Dichloromethane Extract of Guduchi (Tinospora cordifolia Miers ex Hook F & THOMS) on Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of Tembetarine in Plant Extracts by LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Tembetarine, a quaternary benzylisoquinoline alkaloid, in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, primarily isolated from species such as Tinospora cordifolia, exhibits notable antibacterial and anti-diabetic properties.[1] The methodology described herein is designed for researchers, scientists, and drug development professionals, providing a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection. The protocol is suitable for pharmacokinetic studies, quality control of herbal extracts, and natural product research.
Introduction
This compound is a bioactive alkaloid of significant interest due to its potential therapeutic applications.[1] As a quaternary ammonium (B1175870) compound, its analysis requires specific methodologies to achieve optimal retention and sensitivity. LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying target analytes in complex matrices like plant extracts.[2] This document provides a comprehensive method, including sample preparation using solid-phase extraction, optimized LC parameters for chromatographic separation, and specific MS/MS parameters for confident detection and quantification using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A weak cation exchange (WCX) solid-phase extraction method is recommended for the selective enrichment of quaternary alkaloids like this compound from crude plant extracts.
-
Plant Material Extraction:
-
Homogenize 1 gram of dried and powdered plant material (e.g., Tinospora cordifolia stems).
-
Extract the powder with 20 mL of 70% methanol (B129727) in water via sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
SPE Protocol:
-
Conditioning: Condition a WCX SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 5 mL of the filtered plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound fraction with 5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Liquid Chromatography (LC) Method
-
System: Agilent 1290 Infinity II LC or equivalent
-
Column: Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 40 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
Mass Spectrometry (MS/MS) Method
-
System: Agilent 6470A Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3500 V
-
Gas Temperature: 320°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) mode is used for quantification. The precursor ion for this compound (M⁺) is m/z 343.[1] Two distinct product ions are monitored for quantification and qualification.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 343.0 | 192.0 | 100 | 25 (Optimizable) |
| This compound (Qualifier) | 343.0 | 58.0 | 100 | 35 (Optimizable) |
Note: Collision energies are starting points and should be optimized for the specific instrument used.
Data Presentation
Quantitative analysis of this compound is crucial for determining its potency in extracts. The following table summarizes antibacterial activity data for purified this compound, which can be correlated with its concentration in extracts.
Table 1: Antibacterial Activity of Purified this compound [3]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] | Minimum Bactericidal Concentration (MBC) [µg/mL] |
| Bacillus cereus | 32 - 64 | 128 - 256 |
| Staphylococcus aureus | 32 - 64 | 128 - 256 |
Table 2: Method Validation Parameters (Representative)
While specific validation data for this compound is not widely published, the following represents typical performance characteristics for LC-MS/MS methods for related alkaloids.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| LLOQ (Lower Limit of Quantification) | 0.5 - 5.0 ng/mL |
| Accuracy (% Bias) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Recovery | 80 - 110% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: LC-MS/MS workflow for this compound quantification.
This compound Signaling Pathway Interaction
This compound has been reported to interact with the beta-1 adrenergic receptor, a key component in cardiovascular regulation and metabolic signaling.[1] This interaction suggests a potential mechanism for its observed pharmacological effects.
References
Tembetarine Formulation for Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine, a benzylisoquinoline alkaloid found in plants such as Tinospora cordifolia, has garnered significant interest for its potential therapeutic applications, including anti-diabetic, antibacterial, and anti-inflammatory properties.[1][2] Preclinical evaluation in animal models is a critical step in elucidating the pharmacological profile of this compound. This document provides detailed application notes and protocols for the formulation and administration of this compound in animal model studies, with a focus on addressing its poor aqueous solubility. Furthermore, it outlines key signaling pathways potentially modulated by this compound, offering a framework for mechanistic investigations.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing appropriate formulations for in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | --INVALID-LINK-- |
| Molecular Weight | 344.4 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | This compound |
Note: The aqueous solubility of this compound is low, necessitating specialized formulation strategies for animal studies.
Formulation Strategies for Poorly Water-Soluble this compound
Given its lipophilic nature, this compound requires formulation approaches that enhance its solubility and bioavailability for effective in vivo administration.[3][4] The choice of formulation will depend on the intended route of administration and the specific goals of the study.
Oral Administration (Gavage)
Oral gavage is a common method for administering compounds to rodents. For poorly water-soluble compounds like this compound, several vehicle options can be considered.
a) Oil-Based Vehicles:
-
Principle: Lipophilic compounds often exhibit good solubility in oils.
-
Recommended Vehicles: Corn oil, sesame oil, or other refined vegetable oils.
-
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the desired volume of the chosen oil.
-
Add this compound to the oil and vortex or sonicate until fully dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures should be confirmed.
-
Administer the formulation to the animal using an appropriate gauge gavage needle.
-
A vehicle-only control group should be included in the study.
-
b) Suspension Formulations:
-
Principle: If a suitable solvent cannot be found, a homogenous suspension can be prepared.
-
Recommended Vehicles:
-
0.5% - 1% (w/v) Carboxymethyl cellulose (B213188) (CMC) in water or saline.
-
1% (w/v) Tween 80 in water or saline.
-
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
A vehicle-only control group is essential.
-
Intraperitoneal (IP) Injection
IP injection is another common route for systemic administration in rodents.[5]
a) Co-solvent Systems:
-
Principle: Using a mixture of a water-miscible organic solvent and an aqueous vehicle can enhance solubility.
-
Recommended Vehicles:
-
DMSO/Saline: Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then dilute with sterile saline or phosphate-buffered saline (PBS) to the final concentration. It is crucial to perform a pilot study to ensure the compound does not precipitate upon dilution. The final concentration of DMSO should be kept as low as possible to avoid toxicity.[5]
-
PEG 400/Saline: Polyethylene glycol 400 (PEG 400) can be used as a co-solvent. A common formulation is 10% PEG 400, 10% Tween 80, and 80% saline.
-
-
Protocol:
-
Dissolve this compound in the organic solvent (DMSO or PEG 400).
-
Slowly add the aqueous vehicle while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized.
-
Administer the solution to the animal using a sterile syringe and an appropriate gauge needle.
-
A vehicle-only control group is mandatory.
-
b) Nanosuspensions:
-
Principle: Reducing the particle size of the drug to the nanometer range can increase its dissolution rate and bioavailability.[6]
-
Methodology: This is a more advanced technique that typically requires specialized equipment like high-pressure homogenizers or wet mills. Stabilizers such as surfactants or polymers are necessary to prevent particle aggregation.
-
Note: This approach is suitable for later-stage preclinical development where formulation optimization is a key objective.
Experimental Protocols
The following are generalized protocols for in vivo studies with this compound. The specific doses and animal models should be selected based on the research question and relevant literature.
Anti-inflammatory Activity Assessment in Mice
This protocol is based on the carrageenan-induced paw edema model, a standard method for evaluating acute inflammation.
Materials:
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Male or female mice (e.g., BALB/c or Swiss albino), 6-8 weeks old
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 50, 100, 200 mg/kg), and Positive control.
-
Administer the this compound formulation or vehicle control orally or intraperitoneally.
-
One hour after treatment, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Antinociceptive Activity Assessment in Mice
The acetic acid-induced writhing test is a common model for screening peripheral analgesic activity.
Materials:
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Aspirin or Morphine)
-
Male or female mice (e.g., Swiss albino), 6-8 weeks old
-
0.6% (v/v) Acetic acid solution in sterile saline
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 50, 100, 200 mg/kg), and Positive control.
-
Administer the this compound formulation or vehicle control orally or intraperitoneally.
-
Thirty minutes after treatment, inject 10 mL/kg of 0.6% acetic acid solution intraperitoneally.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for each animal for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Potential Signaling Pathways Modulated by this compound
Preliminary research suggests that this compound may exert its effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
PI3K-Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes.
Caption: PI3K-Akt signaling pathway and potential modulation by this compound.
HIF-1 Signaling Pathway
Hypoxia-inducible factor 1 (HIF-1) is a master regulator of the cellular response to low oxygen levels (hypoxia). It plays a crucial role in angiogenesis, glucose metabolism, and cell survival, and is a key target in cancer therapy.
Caption: HIF-1 signaling pathway and potential modulation by this compound.
Beta-Adrenergic Signaling Pathway
The beta-adrenergic signaling pathway is a key component of the sympathetic nervous system and is involved in regulating various physiological processes, including heart rate, smooth muscle relaxation, and metabolism.
Caption: Beta-adrenergic signaling pathway and potential interaction with this compound.
Conclusion
The successful preclinical evaluation of this compound in animal models hinges on the development of appropriate formulations to overcome its poor water solubility. The protocols and formulation strategies outlined in this document provide a comprehensive guide for researchers. Furthermore, the exploration of this compound's impact on key signaling pathways such as PI3K-Akt, HIF-1, and beta-adrenergic signaling will be instrumental in elucidating its mechanism of action and therapeutic potential. It is imperative that all animal studies are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. The Analgesic, Anti-Inflammatory and Anti-Pyretic Activities of Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Tembetarine on HCT-116 Human Colorectal Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive set of protocols to investigate the cellular effects of Tembetarine on the HCT-116 human colorectal cancer cell line. HCT-116 cells are a valuable in vitro model for colorectal cancer research, and understanding the impact of novel compounds like this compound on their viability, proliferation, and underlying signaling pathways is a critical step in preclinical drug development. The following protocols detail standard procedures for cell culture, and assays to determine cell viability, apoptosis, and cell cycle distribution. Additionally, potential signaling pathways that may be affected are illustrated.
HCT-116 Cell Culture Protocol
2.1. Materials
-
HCT-116 cells (ATCC CCL-247)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[1][2]
-
0.25% (w/v) Trypsin-EDTA solution[1]
-
Phosphate Buffered Saline (PBS), sterile[2]
-
Cryopreservation medium (e.g., 60% Basal medium + 30% FBS + 10% DMSO)[3]
-
T-75 cell culture flasks
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
2.2. Complete Growth Medium
To prepare the complete growth medium, supplement McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.[1][3]
2.3. Thawing and Culturing of Cryopreserved HCT-116 Cells
-
Rapidly thaw the cryovial of HCT-116 cells in a 37°C water bath.[1][2]
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[3]
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[3]
-
Discard the supernatant and gently resuspend the cell pellet in 15 mL of fresh, pre-warmed complete growth medium.[1]
-
Transfer the cell suspension to a T-75 flask.
-
Incubate the flask in a humidified incubator at 37°C with 5% CO2.[1]
-
Change the medium every 2-3 days.[3]
2.4. Subculturing HCT-116 Cells
HCT-116 cells should be subcultured when they reach 70-90% confluency.[1]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS.[2]
-
Add 5 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.[1]
-
Add 5 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².[4] A typical split ratio is between 1:3 and 1:8.[2][4]
-
Add the appropriate volume of complete growth medium and return the flasks to the incubator.
Experimental Protocols for this compound Treatment
3.1. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
3.1.1. Materials
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
3.1.2. Protocol
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[5]
-
Incubate for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for 24, 48, and 72 hours.[5]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate at room temperature in the dark for at least 2 hours with gentle shaking.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[5]
3.2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
3.2.1. Materials
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[5]
-
Flow cytometer
3.2.2. Protocol
-
Seed HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2-5 x 10^5 cells per well).[5]
-
Incubate for 24 hours.
-
Treat the cells with desired concentrations of this compound (e.g., based on the IC50 value) and a vehicle control.
-
Incubate for 24 or 48 hours.[5]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[5]
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.[5]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.[5][6]
-
Analyze the cells by flow cytometry within one hour.[5] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[5]
3.3. Cell Cycle Analysis
This protocol uses propidium iodide staining and flow cytometry to determine the effect of this compound on cell cycle distribution.
3.3.1. Materials
-
HCT-116 cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
3.3.2. Protocol
-
Seed HCT-116 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.[6]
-
Incubate in the dark at room temperature for 30 minutes.[6]
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on HCT-116 Cell Viability (IC50 Values)
| Time Point | IC50 (µM) |
| 24 hours | Insert Value |
| 48 hours | Insert Value |
| 72 hours | Insert Value |
Table 2: Apoptosis of HCT-116 Cells after this compound Treatment (48 hours)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (X µM) | Insert Value | Insert Value | Insert Value | Insert Value |
| This compound (Y µM) | Insert Value | Insert Value | Insert Value | Insert Value |
Table 3: Cell Cycle Distribution of HCT-116 Cells after this compound Treatment (48 hours)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| This compound (X µM) | Insert Value | Insert Value | Insert Value |
| This compound (Y µM) | Insert Value | Insert Value | Insert Value |
Visualization of Workflows and Signaling Pathways
5.1. Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects on HCT-116 cells.
5.2. Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer.[7] this compound may exert its effects by modulating components of this pathway.
Caption: Simplified p53-mediated apoptosis pathway potentially activated by this compound.
References
- 1. encodeproject.org [encodeproject.org]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. elabscience.com [elabscience.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Suppression of HCT116 Human Colon Cancer Cell Motility by Polymethoxyflavones is Associated with Inhibition of Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tembetarine Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tembetarine is a benzylisoquinoline alkaloid found in various plant species, including Tinospora cordifolia and plants of the Magnolia genus. It has garnered interest in the scientific community for its potential biological activities, including anti-inflammatory properties. Accurate and reproducible experimental results begin with the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions for use in biological experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference. This information is critical for calculating the required mass for a desired stock concentration and for understanding its solubility characteristics.
| Property | Value |
| Molecular Formula | C₂₀H₂₆NO₄⁺ |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 18446-73-6 |
| Appearance | Powder |
| Solubility | Soluble in DMSO, Chloroform (B151607), Acetone, etc. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for in vitro cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 344.4 g/mol * 1000 mg/g = 3.444 mg
-
Therefore, you will need to weigh out approximately 3.44 mg of this compound.
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For a 10 mM solution using 3.44 mg of this compound, you would add 1 mL of DMSO.
-
Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary.
-
-
Storage of Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C for up to one month.[1] For longer-term storage, -80°C is preferable.[2]
-
Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.[3]
-
Note on Working Solutions:
-
When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
-
Dilute the stock solution in the appropriate cell culture medium or buffer immediately before use.
Stability and Storage of this compound
-
Solid Form: Solid this compound should be stored in a cool (2-8°C), dark, and dry environment in a tightly sealed, opaque container to protect it from light and moisture.[3]
-
Solution Form: this compound in solution, particularly in aqueous solutions, can be susceptible to oxidation due to its phenolic hydroxyl groups.[5] This can be indicated by a change in the color of the solution.[5] Preparing solutions with deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.[5] It is recommended that stock solutions in DMSO be stored as aliquots at -20°C and are generally usable for up to one month.[1]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
This compound and Anti-inflammatory Signaling
This compound is a constituent of plants that have demonstrated anti-inflammatory properties. For instance, extracts from Tinospora cordifolia have been shown to suppress the expression of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways, such as the p38 MAPK and NF-κB pathways. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the phosphorylation of p38 MAPK and the activation of NF-κB, resulting in the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. This compound-containing extracts have been observed to reduce the phosphorylation of p38 MAPK and prevent the translocation of NF-κB to the nucleus, thereby inhibiting the expression of these inflammatory mediators.[6]
The diagram below depicts a simplified model of this anti-inflammatory mechanism of action.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological effects and the related mechanism of scutellarin on inflammation-related diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for Tembetarine purity assessment
An In-depth Guide to the Analytical Techniques for Tembetarine Purity Assessment
Introduction
This compound is a naturally occurring chiral isoquinoline (B145761) alkaloid, with the (R)-enantiomer demonstrating significant potential pharmacological activities, including anti-diabetic and antibacterial properties.[1][2] As with any active pharmaceutical ingredient (API), rigorous assessment of its purity is a critical requirement for researchers, scientists, and drug development professionals. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[3][4]
This application note provides a comprehensive overview of various analytical techniques for the quantitative and qualitative purity assessment of this compound. It includes detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it outlines a stability-indicating method development approach to ensure that the analytical procedures can distinguish this compound from its potential degradation products.[5]
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of the sample matrix.[6] A multi-technique approach is often recommended for comprehensive impurity profiling.[7]
| Technique | Principle | Information Provided | Sensitivity | Selectivity | Throughput |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[8] | Relative purity (% area), retention time, detection of non-volatile impurities with a chromophore.[8] | High (µg/mL to ng/mL level).[6] | Good to Excellent. | Moderate (10-30 min/sample).[8] |
| Chiral HPLC-UV | Enantioselective separation on a chiral stationary phase.[1] | Enantiomeric purity, separation of (R)- and (S)-Tembetarine.[1] | High (µg/mL level).[1] | Excellent for enantiomers. | Moderate (15-40 min/sample). |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions.[6] | Molecular weight confirmation, structural information of impurities, high-sensitivity quantification.[6] | Very High (pg/mL to fg/mL level).[6] | Excellent. | Moderate. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard. | Absolute purity determination without a specific reference standard for the analyte, structural confirmation. | Low to Moderate. | Excellent structural specificity. | Low. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[9] | Identification of volatile and semi-volatile impurities.[9] | High for volatile compounds. | Good to Excellent. | Moderate to High. |
Quantitative Data Summary
The following tables summarize key performance parameters for the proposed analytical methods. These values are based on established procedures for this compound and structurally similar aporphine (B1220529) alkaloids.[6]
Table 1: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method Performance
| Parameter | Proposed Value | Source Analogy |
| Linearity (r²) | > 0.999 | Magnoflorine Analysis[6] |
| Limit of Detection (LOD) | ~1 µg/mL | Magnoflorine Analysis[6] |
| Limit of Quantification (LOQ) | ~3 µg/mL | Dicentrine Analysis[6] |
| Accuracy (% Recovery) | 95.5% - 107.5% | Magnoflorine Analysis[6] |
| Precision (%RSD) | < 9% | Magnoflorine Analysis[6] |
Table 2: LC-MS/MS Parameters for this compound Identification
| Parameter | Value | Reference |
| Precursor Ion [M]+ | m/z 344.1856 | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Key Fragment Ions | To be determined empirically (e.g., via collision-induced dissociation) | - |
Experimental Workflows and Logical Processes
A systematic workflow is essential for a comprehensive purity assessment. This typically involves initial qualitative checks followed by rigorous quantitative analysis and cross-validation of methods.
Method cross-validation is a critical step to ensure the accuracy and reliability of the analytical data, which is paramount in drug development.[6]
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This method is suitable for routine quantification and purity assessment of this compound with good selectivity and sensitivity.[6]
-
Instrumentation:
-
Reagents and Standards:
-
(R)-Tembetarine reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Deionized water.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and 20 mM ammonium acetate buffer adjusted to pH 3 with acetic acid (Solvent A).
-
Gradient Program: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B), 35-40 min (10% B).
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[11]
-
Detection Wavelength: 280 nm.[11]
-
Injection Volume: 10 µL.[11]
-
-
Procedure:
-
Standard Preparation: Accurately weigh 10 mg of (R)-Tembetarine reference standard and dissolve in 10 mL of mobile phase (50:50 A:B) to get a 1 mg/mL stock solution. Prepare working standards (e.g., 1-100 µg/mL) by serial dilution.[1]
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 50 µg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Determine the area of the this compound peak in the sample chromatogram. Calculate purity using the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Protocol 2: Impurity Identification by LC-MS/MS
This method provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities.[6]
-
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
C18 reversed-phase column suitable for LC-MS applications.
-
Standard laboratory equipment as listed in Protocol 1.
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (LC-MS grade).
-
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient elution using Acetonitrile with 0.1% formic acid (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[6]
-
Ionization Mode: ESI Positive.
-
MS Acquisition: Full scan mode to detect all ions, followed by product ion scan (MS/MS) on the detected impurity masses to obtain fragmentation patterns for structural elucidation.
-
-
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound at approximately 10 µg/mL in the mobile phase (50:50 A:B). Filter before injection.
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound (m/z 344.1856).[10]
-
Identify peaks of potential impurities in the total ion chromatogram.
-
Analyze the mass spectra of these impurity peaks to determine their molecular weight.
-
Perform MS/MS analysis on impurity ions to deduce their structure based on fragmentation patterns.
-
-
Protocol 3: Stability-Indicating Method Development
To ensure that the analytical method can accurately measure the drug in the presence of its degradation products, forced degradation studies are performed.[12][13]
-
Procedure:
-
Stress Conditions: Subject this compound samples (in solution and solid state) to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples using the developed HPLC-UV method (Protocol 1).
-
Peak Purity Assessment: Evaluate the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak, and the peak purity angle is less than the peak purity threshold.[14]
-
Potential Biological Interactions
Understanding the biological targets of this compound is crucial in drug development. Preliminary studies suggest it interacts with the beta-1 adrenergic receptor, which is pivotal in cardiovascular function.[2] Like many natural alkaloids, it may also influence inflammatory pathways such as NF-κB.[2]
Conclusion
The purity assessment of this compound requires robust and validated analytical methods. The proposed HPLC-UV method offers a reliable approach for routine quality control, while LC-MS/MS is indispensable for detailed impurity identification.[6] A stability-indicating method must be developed to ensure the accuracy of results throughout the drug's lifecycle.[15] By employing these techniques within a structured workflow, researchers and drug developers can ensure the quality, safety, and efficacy of this compound for its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. veeprho.com [veeprho.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpsm.com [ijpsm.com]
- 13. phcogj.com [phcogj.com]
- 14. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols: Tembetarine in Antibacterial Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine, a benzylisoquinoline alkaloid, has demonstrated significant potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2] Its efficacy against pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus, coupled with low cytotoxicity against normal human cell lines, marks it as a compound of interest for further investigation in drug discovery and development.[1][2] While its precise molecular target is still under active investigation, its performance profile warrants a comprehensive understanding of its antibacterial activity.[1]
These application notes provide detailed protocols for screening the antibacterial activity of this compound and summarize the available quantitative data to facilitate further research and comparative analysis.
Data Presentation: Antibacterial Activity and Cytotoxicity of this compound
The following table summarizes the key quantitative data regarding the biological activity of this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Cell Line | IC50 (µg/mL) |
| This compound | Bacillus cereus | 32-64 | 128-256 | L929 | 1162.24 - 2290.00 |
| This compound | Staphylococcus aureus | 32-64 | 128-256 | HEK293 | 1376.67 - 2585.06 |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3]
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antibacterial agent required to kill a particular bacterium.
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for key experiments in antibacterial activity screening are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.[4][5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3][7]
Materials:
-
This compound
-
Standard antibiotics (e.g., Vancomycin, Linezolid) as positive controls[1]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial suspension of the test organism (e.g., S. aureus, B. cereus) adjusted to 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound dilutions: Serially dilute this compound in MHB within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[1] This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine if an antibacterial agent is bacteriostatic or bactericidal.
Procedure:
-
Following the MIC determination, take an aliquot from each well that showed no visible growth.
-
Spread the aliquot onto an antibiotic-free agar (B569324) plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count from the initial inoculum.
Protocol 3: Agar Disc Diffusion Assay
This method assesses the susceptibility of bacteria to a compound by measuring the zone of growth inhibition.[5]
Materials:
-
Sterile filter paper discs
-
This compound solution of known concentration
-
Agar plates (e.g., Mueller-Hinton agar)
-
Bacterial lawn of the test organism
Procedure:
-
Impregnate sterile filter paper discs with a known concentration of this compound.
-
Place the discs on the surface of an agar plate that has been uniformly inoculated with the test bacterium.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antibacterial activity.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on mammalian cell lines.[1]
Materials:
-
Human cell lines (e.g., L929, HEK293)
-
This compound
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.[1]
Visualizations
Experimental Workflow for Antibacterial Screening
Caption: A logical workflow for the screening and validation of novel antibacterial compounds.
Logical Workflow for Molecular Target Identification
Since the molecular target of this compound is yet to be elucidated, the following diagram presents a general workflow for identifying the molecular target of a novel antibacterial compound.[1]
Caption: A logical workflow for the identification and validation of a novel antibacterial compound's molecular target.[1]
Comparative Mechanisms of Action: Standard Antibiotics
To provide context for potential mechanisms of action, the signaling pathways of comparator antibiotics for Gram-positive infections are illustrated below.
Vancomycin Mechanism of Action
Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1]
Linezolid Mechanism of Action
Caption: Linezolid inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.[1]
Conclusion
This compound exhibits promising antibacterial activity against clinically relevant Gram-positive bacteria with a favorable cytotoxicity profile.[1][2] While its molecular target remains to be elucidated, the provided protocols and data serve as a valuable resource for researchers to further investigate its potential as a novel antibacterial agent. Future studies should focus on comprehensive mechanism of action studies to fully characterize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Tembetarine Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of Tembetarine, a naturally occurring alkaloid. The protocols detailed below outline both in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action, particularly focusing on key inflammatory signaling pathways.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional synthetic drugs. This compound, an alkaloid found in plants such as Tinospora cordifolia, has been associated with traditional medicinal uses that suggest anti-inflammatory effects. Extracts of Tinospora cordifolia have been shown to suppress inflammatory responses by inhibiting pro-inflammatory cytokines and modulating key signaling pathways like NF-κB and MAPK.[1][2] This document provides detailed experimental protocols to systematically evaluate the anti-inflammatory potential of isolated this compound.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways are crucial in the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[6][7][8] By suppressing these pathways, this compound may reduce the production of these inflammatory mediators, thereby alleviating the inflammatory response.
Caption: Hypothetical signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
In Vitro Anti-inflammatory Activity
This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for induced inflammation.[9][10]
Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (of high purity)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Griess Reagent
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents and equipment for Western Blot and RT-qPCR
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm to determine cell viability and establish non-toxic concentrations of this compound.
-
-
Induction of Inflammation and Treatment:
-
Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for NO and cytokine assays).
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include a vehicle control group (no this compound, no LPS), an LPS-only group, and this compound-only groups.
-
-
Nitric Oxide (NO) Assay:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent. Measure absorbance at 540 nm.
-
-
Cytokine Measurement (ELISA):
-
Use the collected cell culture supernatant to quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, and total p38 MAPK. Use β-actin as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
RT-qPCR Analysis:
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of Nos2, Ptgs2 (COX-2), Tnf, Il1b, and Il6. Use a housekeeping gene (e.g., Actb) for normalization.
-
Caption: Workflow for the in vitro anti-inflammatory evaluation of this compound.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory activity.[11][12][13][14]
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Calipers
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Divide the rats into at least four groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (receives vehicle)
-
Group 3: this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan
-
Group 4: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Administer this compound, indomethacin, or vehicle orally 60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]
-
Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.
-
-
Biochemical and Histopathological Analysis (Optional):
-
At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals.
-
Collect the paw tissue for histopathological examination (to observe inflammatory cell infiltration) and for measuring levels of inflammatory mediators (e.g., TNF-α, IL-1β, PGE₂) via ELISA or myeloperoxidase (MPO) activity to quantify neutrophil infiltration.
-
Caption: Workflow for the in vivo anti-inflammatory evaluation of this compound.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cell Viability, NO Production, and Cytokine Release in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 25.3 ± 4.1 | 10.1 ± 2.5 | 15.8 ± 3.3 |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 35.6 ± 2.9 | 1502.4 ± 89.5 | 450.7 ± 35.1 | 890.2 ± 67.4 |
| This compound + LPS | 10 | 99 ± 5.1 | 25.1 ± 2.1 | 1100.5 ± 75.2 | 320.4 ± 28.9 | 650.1 ± 55.6 |
| This compound + LPS | 25 | 97 ± 4.5 | 15.8 ± 1.5 | 750.2 ± 60.8 | 210.6 ± 20.3 | 420.7 ± 41.2 |
| This compound + LPS | 50 | 96 ± 5.3 | 8.2 ± 0.9 | 425.9 ± 41.3 | 115.8 ± 15.4 | 215.3 ± 25.8 |
| Indomethacin (10 µM) + LPS | 10 | 98 ± 4.9 | 10.5 ± 1.1 | 510.6 ± 45.7 | 150.2 ± 18.1 | 280.4 ± 30.1 |
Data are presented as mean ± SD. Statistical significance compared to the LPS-only group is denoted by *p<0.05, **p<0.01, ***p<0.001.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Edema Inhibition at 3h |
| Vehicle Control | - | 0.45 ± 0.05 | - |
| Carrageenan Control | - | 1.25 ± 0.12 | 0 |
| This compound + Carrageenan | 10 | 1.05 ± 0.10* | 25.0 |
| This compound + Carrageenan | 20 | 0.88 ± 0.09** | 46.3 |
| This compound + Carrageenan | 40 | 0.72 ± 0.08 | 66.3 |
| Indomethacin + Carrageenan | 10 | 0.65 ± 0.07 | 75.0 |
Data are presented as mean ± SD. Statistical significance compared to the Carrageenan Control group is denoted by *p<0.05, **p<0.01, ***p<0.001.
Conclusion
The protocols described provide a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. The successful completion of these studies will provide the necessary data to support further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and immunomodulatory flavones from Actinocarya tibetica Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS-induced inflammation cell model [bio-protocol.org]
- 10. dovepress.com [dovepress.com]
- 11. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Tembetarine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tembetarine is a bioactive alkaloid predominantly found in plants of the Tinospora genus, such as Tinospora cordifolia.[1][2] While research on this compound is ongoing, preliminary studies on alkaloid-rich extracts containing this compound suggest potential anticancer properties, including the induction of cell cycle arrest.[3] One study indicated that an extract containing this compound induced G0/G1 phase arrest in HCT-116 colon cancer cells.[3] this compound has also demonstrated antibacterial activity and weak cytotoxicity against certain non-cancerous cell lines.[4]
This document provides a detailed protocol for analyzing the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium (B1200493) iodide (PI) staining. Due to the limited availability of specific quantitative data for this compound, this guide will use a representative dataset based on the known effects of the structurally related and well-studied alkaloid, Berberine, which is also found in Tinospora species and is known to induce cell cycle arrest.[5][6][7] This application note will serve as a comprehensive guide for researchers investigating the antiproliferative effects of this compound and similar natural compounds.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a population of cells.[8][9] The principle lies in staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to the DNA.[9] As cells progress through the cell cycle, their DNA content changes:
-
G0/G1 Phase: Cells have a normal diploid (2n) DNA content.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2n and 4n.
-
G2/M Phase: Cells have a tetraploid (4n) DNA content, having completed DNA replication and preparing for mitosis.[9]
By measuring the fluorescence intensity of individual cells, a histogram can be generated that displays the distribution of the cell population across these different phases. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Data Presentation
The following table represents hypothetical data illustrating a dose-dependent effect of a test compound, such as this compound, on the cell cycle distribution of a cancer cell line after a 24-hour treatment. This data is structured for clear comparison and is based on typical results observed for cell cycle-arresting agents like Berberine.[10]
| This compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 10 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| 25 | 78.3 ± 2.8 | 15.1 ± 1.7 | 6.6 ± 0.9 |
| 50 | 85.1 ± 3.5 | 9.2 ± 1.3 | 5.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Materials and Reagents
-
Cancer cell line (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Experimental workflow for cell cycle analysis.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from a stock solution. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to the control to determine the phase of cell cycle arrest.
-
Potential Signaling Pathways
Cell cycle progression is tightly regulated by a complex network of signaling pathways.[11] Alkaloids like Berberine are known to induce cell cycle arrest by modulating these pathways.[5][6] A plausible mechanism for this compound-induced G1 arrest could involve the activation of the p53 tumor suppressor pathway.
Hypothetical p53-mediated G1 arrest pathway.
In this hypothetical pathway, this compound could induce cellular stress, leading to the activation of p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21 binds to and inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S phase entry and thus causing the cell to arrest in the G1 phase.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the cell cycle of cancer cells. The detailed protocol for flow cytometry analysis, coupled with the illustrative data and a potential signaling pathway, offers a solid foundation for researchers in the field of drug discovery and cancer biology. While the specific effects of this compound require further empirical investigation, the methodologies outlined here are robust and widely applicable for characterizing the antiproliferative properties of novel therapeutic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Cytotoxic Effects of Dichloromethane Extract of Guduchi (Tinospora cordifolia Miers ex Hook F & THOMS) on Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Berberine—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis and G2/M Phase Cell Cycle Arrest Induced by Alkaloid Erythraline Isolated from Erythrina velutina in SiHa Cervical Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Tembetarine Yield in Chemical Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical synthesis of Tembetarine. Our aim is to assist you in overcoming common experimental hurdles and enhancing your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent synthetic strategy for obtaining (R)-Tembetarine?
A1: (R)-Tembetarine is a quaternary ammonium (B1175870) salt, and its synthesis is typically achieved in a two-stage process. The first stage involves the enantioselective synthesis of its precursor, (R)-reticuline. The most common and effective method for this is the asymmetric Pictet-Spengler reaction. The second stage is the N-methylation of (R)-reticuline to yield the final product, (R)-Tembetarine.[1]
Q2: Which steps are most critical for maximizing the overall yield and purity of (R)-Tembetarine?
A2: The two most critical steps are:
-
Asymmetric Pictet-Spengler Reaction: The yield and enantioselectivity of this step, which forms the chiral center of (R)-reticuline, are crucial. This requires careful selection of the chiral catalyst and optimization of reaction conditions.[1]
-
N-methylation: The final step to create the quaternary ammonium salt can be challenging. Potential side reactions, particularly with the phenolic hydroxyl groups present in the (R)-reticuline molecule, can impact the final yield and purity.[1]
Q3: Are there viable alternatives to the Pictet-Spengler reaction for synthesizing the core structure?
A3: Yes, the Bischler-Napieralski reaction is another established method for creating the isoquinoline (B145761) core. This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent. However, achieving high enantioselectivity with this method can be more challenging and may necessitate a subsequent chiral resolution or an asymmetric reduction step.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Asymmetric Pictet-Spengler Reaction for (R)-Reticuline Synthesis
Q: My Pictet-Spengler reaction is resulting in a low yield of (R)-reticuline. What are the potential causes and solutions?
A: Low yields in this critical step can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Suggested Solution & Relevant Considerations |
| Low Catalyst Activity | 1. Catalyst Purity: Ensure the chiral phosphoric acid catalyst is pure and anhydrous. Moisture can significantly decrease its activity. 2. Catalyst Screening: The choice of catalyst is critical. It is advisable to screen a variety of chiral phosphoric acid catalysts with different steric and electronic properties to find the optimal one for your specific substrate. |
| Poor Imine Formation | 1. Use of Dehydrating Agents: The formation of an iminium ion is a key intermediate. The presence of water can inhibit this. Add a dehydrating agent, such as molecular sieves, to the reaction mixture to remove any water formed. 2. Purity of Starting Materials: Ensure that the aldehyde and amine starting materials are of high purity. Impurities can interfere with imine formation and subsequent cyclization. |
| Suboptimal Reaction Conditions | 1. Temperature Optimization: The reaction temperature can significantly impact the yield. Some Pictet-Spengler reactions proceed well at room temperature, while others may require heating or cooling. Experiment with a range of temperatures to find the optimum. 2. Solvent Selection: The polarity of the solvent can influence the reaction. Non-polar solvents like toluene (B28343) or cyclohexane (B81311) often favor higher yields and enantioselectivity. A solvent screen is recommended. |
| Racemization | 1. Lower Reaction Temperature: Higher temperatures can sometimes lead to racemization of the product, lowering the yield of the desired enantiomer. 2. Reduce Reaction Time: Prolonged reaction times can also contribute to racemization. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 2: Byproduct Formation During N-methylation
Q: I am observing significant byproduct formation during the N-methylation of (R)-reticuline. How can I minimize this?
A: Byproduct formation in the N-methylation step often arises from the reactivity of the phenolic hydroxyl groups.
| Potential Cause | Suggested Solution & Relevant Considerations |
| O-Methylation | 1. Choice of Methylating Agent: Use a highly selective N-methylating agent. Methyl iodide is commonly used. 2. Protecting Groups: Consider protecting the phenolic hydroxyl groups before the N-methylation step. This will prevent them from reacting. The protecting groups can then be removed in a subsequent step. |
| Over-methylation | 1. Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. Using a large excess can lead to undesired side reactions. |
| Incomplete Reaction | 1. Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. This will help in avoiding complex purification procedures. |
Data Presentation
The selection of a chiral phosphoric acid (CPA) catalyst is paramount for achieving high yield and enantioselectivity in the asymmetric Pictet-Spengler reaction. The following table summarizes the performance of different BINOL and VAPOL-derived phosphoric acid catalysts in a Pictet-Spengler reaction of 2-(1H-indolyl)aniline derivatives with isatins, which serves as a model for the synthesis of complex isoquinoline structures.
| Entry | Catalyst (R)- | Solvent | Yield (%) | ee (%) |
| 1 | 4a | Toluene | 95 | 55 |
| 2 | 4b | o-xylene | 93 | 65 |
| 3 | 4c | o-xylene | 92 | 68 |
| 4 | 4d | o-xylene | 94 | 70 |
| 5 | 4e | o-xylene | 91 | 72 |
| 6 | 4f | o-xylene | 93 | 75 |
| 7 | 4g | o-xylene | 95 | 78 |
Data adapted from a study on a model Pictet-Spengler reaction and may require optimization for this compound synthesis.
Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction for (R)-Reticuline Synthesis
This protocol is a general guideline and may require optimization for your specific substrate and setup.
Materials:
-
Dopamine (B1211576) derivative (β-arylethylamine)
-
Aldehyde
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., Toluene)
-
Molecular Sieves (4Å)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the dopamine derivative and molecular sieves.
-
Add the anhydrous solvent and stir the mixture.
-
Add the chiral phosphoric acid catalyst (typically 1-10 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature).
-
Slowly add the aldehyde to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain (R)-reticuline.
Protocol 2: N-methylation of (R)-Reticuline to (R)-Tembetarine
Materials:
-
(R)-Reticuline
-
Methyl iodide (CH₃I)
-
Anhydrous acetone (B3395972)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve (R)-reticuline in anhydrous acetone in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (typically 1.1-1.5 equivalents) to the cooled, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. The formation of a precipitate may be observed as the quaternary ammonium salt is often less soluble.
-
Upon completion, the precipitate can be collected by filtration.
-
Wash the precipitate with cold acetone or diethyl ether to remove any unreacted starting material and impurities.
-
Dry the solid under vacuum to yield (R)-Tembetarine.
Mandatory Visualizations
References
Technical Support Center: Overcoming Tembetarine Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of Tembetarine in aqueous buffers during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a naturally occurring benzylisoquinoline alkaloid.[1] Like many alkaloids, it can exhibit poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies that require consistent and known concentrations in physiological buffers.[2] Low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results. This compound is a quaternary ammonium (B1175870) compound, and its solubility can be influenced by the pH of the solution.[3]
Q2: My this compound solution in a standard phosphate-buffered saline (PBS) appears cloudy or has a precipitate. What are the possible causes?
Several factors could be contributing to the precipitation of this compound in your aqueous buffer:
-
Solubility Limit Exceeded: You may be attempting to dissolve this compound at a concentration that exceeds its intrinsic aqueous solubility.
-
pH of the Buffer: As a quaternary ammonium alkaloid, this compound's solubility can be pH-dependent. If the pH of your buffer is not optimal, the compound may be less soluble.[3]
-
Degradation: this compound, like other alkaloids, can be susceptible to degradation under certain conditions such as exposure to light, elevated temperatures, or oxidative stress.[4] Degradation products may be less soluble and precipitate out of solution.
-
Salt Form: The specific salt form of this compound can influence its solubility.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
This compound is reported to be soluble in several organic solvents.[5] For creating a concentrated stock solution that can be further diluted into aqueous buffers, the following solvents are recommended:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It is crucial to prepare a high-concentration stock solution in one of these organic solvents and then dilute it to the final desired concentration in your aqueous buffer. This approach helps to minimize the final concentration of the organic solvent in your experiment, which can be important for cell-based assays to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide: Enhancing this compound Solubility
If you are experiencing low solubility of this compound in your aqueous buffer, consider the following strategies, ranging from simple adjustments to more advanced formulation techniques.
Strategy 1: Co-solvents
The use of a water-miscible organic solvent as a co-solvent can significantly enhance the solubility of hydrophobic compounds.
Issue: this compound precipitates when diluted into an aqueous buffer from a concentrated stock.
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).[6][7]
-
Serial Dilution in Co-solvent: If necessary, perform initial serial dilutions in the same organic solvent (e.g., DMSO) to maintain solubility.
-
Final Dilution into Aqueous Buffer: For your experiment, dilute the stock solution into your aqueous buffer to the final working concentration. It is critical to keep the final concentration of the organic solvent as low as possible. For most cell culture experiments, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable for sensitive cell lines.[8] Always include a vehicle control with the same final concentration of the co-solvent in your experiments.
Table 1: Recommended Final Concentrations of Common Co-solvents in Cell-Based Assays
| Co-solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | 0.1% - 0.5% (v/v) | Can induce cellular stress at higher concentrations.[8] |
| Ethanol | < 0.1% (v/v) | Can have biological effects on cells.[9] |
Strategy 2: pH Adjustment
The solubility of ionizable compounds like this compound can often be improved by adjusting the pH of the buffer.
Issue: this compound has poor solubility in a neutral pH buffer (e.g., PBS pH 7.4).
Solution:
-
Systematic pH Screening: Prepare a series of buffers with varying pH values (e.g., from pH 4 to 8) and determine the solubility of this compound in each. This will help identify the optimal pH range for solubility.
-
Experimental Consideration: Ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Strategy 3: Use of Surfactants
Non-ionic surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Issue: this compound solubility is still insufficient even with the use of co-solvents.
Solution:
-
Select a Biocompatible Surfactant: Polysorbates such as Tween® 20 and Tween® 80 are commonly used in biological and pharmaceutical applications to enhance solubility.[10][11]
-
Determine the Optimal Concentration: The concentration of the surfactant is critical. It is often used at concentrations ranging from 0.1% to 5%.[10] Start with a low concentration and incrementally increase it to find the minimum effective concentration that solubilizes this compound without negatively impacting your experiment.
-
Consider the HLB Value: The hydrophile-lipophile balance (HLB) value of a surfactant can help in its selection. Tween® 20 has a higher HLB (16.7) and is a good solubilizer for oil-in-water emulsions, while Tween® 80 has an HLB of 15.0.[11][12]
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Issue: For applications requiring a solvent-free formulation or for in vivo studies, co-solvents and surfactants may not be suitable.
Solution:
-
Choose a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13][14]
-
Prepare the Inclusion Complex: Several methods can be used to prepare the complex, including co-precipitation, freeze-drying, and kneading.[13][15]
-
Characterize the Complex: It is important to characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][16]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro assays.[6]
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[4]
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to understand its degradation profile.[3][4]
Materials:
-
This compound stock solution (1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Incubator or water bath
-
Photostability chamber
-
HPLC system
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat a solution of this compound at 60°C for 24 hours in the dark.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber.
-
Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Table 2: Example of a Stability-Indicating HPLC Method for (R)-Tembetarine
| Parameter | Specification |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[3] |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid in water)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (likely between 280 nm and 330 nm for similar alkaloids)[17] |
| Injection Volume | 10 µL[3] |
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.[13][15]
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
Organic solvent (for washing, e.g., ethanol)
Procedure:
-
Dissolve the required amount of β-cyclodextrin in deionized water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) if it is not directly soluble in the β-cyclodextrin solution.
-
Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Wash the resulting powder with a small amount of a suitable organic solvent to remove any uncomplexed this compound from the surface.
-
Dry the final product under vacuum.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Example of a hypothetical this compound signaling pathway.
References
- 1. Benzylisoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. oatext.com [oatext.com]
- 16. onlinepharmacytech.info [onlinepharmacytech.info]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Tembetarine Stability and Storage
This technical support center is designed for researchers, scientists, and drug development professionals working with Tembetarine. It provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) to address stability issues that may be encountered during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound during long-term storage?
A1: The stability of this compound, a benzylisoquinoline alkaloid, is primarily influenced by several environmental factors. Exposure to light (photodegradation), elevated temperatures, oxygen (oxidation), and high humidity can lead to its degradation.[1][2] Alkaloids are generally more stable when stored in a solid, crystalline form as opposed to in solution.[1][2]
Q2: What are the optimal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a cool, dark, and dry place.[1] The recommended storage temperature is 2-8°C.[1] To minimize degradation, it should be stored in a tightly sealed, opaque container to protect it from light and moisture.[1] For enhanced protection against oxidation, it is good practice to flush the container with an inert gas, such as nitrogen or argon, before sealing.[1]
Q3: How should I store this compound in solution?
A3: Storing this compound in solution for extended periods is not ideal. If necessary, aqueous solutions should be stored at 2-8°C for short-term use only.[1] For longer-term storage, using a non-aqueous, aprotic solvent and storing at -20°C is a better option, though the stability in such conditions should be verified.[1] The stability of related protoberberine alkaloids has been shown to be relatively good when stored as trifluoroacetic acid salts, which could be a consideration for solution-based storage.[1]
Q4: I've noticed a color change in my solid this compound sample. What does this indicate?
A4: A change in color, such as yellowing or browning, of your solid this compound sample is a common indicator of chemical degradation.[1] This is often a result of oxidation or photodegradation.[1] It is crucial to re-verify the purity of the sample using an appropriate analytical method, such as HPLC, before proceeding with any experiments.[1]
Q5: My experimental results have been inconsistent recently. Could this compound degradation be the cause?
A5: Yes, inconsistent experimental outcomes are a frequent consequence of compound degradation.[1] The degradation of this compound can lead to a lower effective concentration of the active compound and the formation of impurities that may have different biological activities.[1] It is highly recommended to perform a purity check of your stored this compound stock.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) of solid sample. | Exposure to light, heat, or moisture. | Discard the sample and use a fresh batch. Review and optimize your storage conditions based on the FAQs. |
| Precipitation or cloudiness in a this compound solution. | - Exceeding solubility limits.- Temperature-dependent solubility.- Degradation leading to less soluble products.[3] | - Allow the solution to warm to room temperature to see if the precipitate redissolves.- Filter the solution to remove any insoluble material before use, and consider re-quantifying the concentration.- For future preparations, consider using a co-solvent if compatible with your experimental design. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products.[1] | Conduct a forced degradation study (see Experimental Protocols) to help identify potential degradation products and to develop a stability-indicating analytical method.[1] |
| Loss of biological activity or inconsistent assay results. | Degradation of this compound leading to a decreased effective concentration.[1] | - Quantify the concentration of your this compound stock solution using a validated analytical method.- Prepare fresh solutions from a new batch of solid compound for critical experiments.[1] |
Data Presentation: Stability of Related Benzylisoquinoline Alkaloids
Table 1: Illustrative Stability Data for Berberine Chloride under Various Conditions
| Stress Condition | Duration | Temperature | % Degradation | Reference |
| 1M HCl | 5 hours | 80°C | 6% | [1] |
| 1M NaOH | 30 minutes | 80°C | 12% | [1] |
| 30% H₂O₂ | 24 hours | Room Temp | 15% | [1] |
| pH 1.2, 3.0, 5.0, 7.0, 9.0 | 6 months | 25°C & 40°C | < 5% | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours.[3]
-
Photodegradation: Expose a solution of this compound to a photostability chamber or direct sunlight for a defined period (e.g., 24 hours).[3]
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method such as HPLC-UV or LC-MS/MS (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 3 with acetic acid). The specific gradient profile will need to be optimized based on the results from the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry of a this compound solution (a common wavelength for similar compounds is around 252 nm).[3]
-
Injection Volume: 10 µL.[3]
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze the samples from the forced degradation study to demonstrate that the method can resolve the this compound peak from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Visualizations
References
Troubleshooting Tembetarine precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Tembetarine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its solubility?
A1: this compound is a benzylisoquinoline alkaloid, a class of plant metabolites.[1][2] It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3] Like many benzylisoquinoline alkaloids, its free base form is generally poorly soluble in aqueous solutions.[4] While specific quantitative data on its aqueous solubility is limited, it is crucial to assume low aqueous solubility when preparing solutions for cell culture experiments.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may have surpassed its solubility limit in the aqueous environment of the cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Temperature Fluctuations: Moving media from cold storage (e.g., 4°C) to a 37°C incubator can alter the solubility of this compound.[5]
-
pH Instability: The pH of the cell culture medium can influence the solubility of this compound. As a quaternary ammonium (B1175870) compound, its solubility can be pH-dependent.[5] Changes in pH due to CO2 levels or cellular metabolism can lead to precipitation.
-
Interaction with Media Components: this compound may interact with components in the cell culture medium, such as salts, proteins, or other supplements, leading to the formation of insoluble complexes.
Q3: Can I use the medium if a precipitate has formed?
A3: It is not recommended to use cell culture medium that contains a precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended and unknown, which will lead to inaccurate and irreproducible experimental results. The precipitate itself could also have unintended cytotoxic or confounding effects on the cells.
Q4: How can I distinguish between this compound precipitation and microbial contamination?
A4: While both can cause turbidity in the medium, they can often be distinguished by microscopic examination. Chemical precipitates, like that of this compound, will typically appear as amorphous particles or crystalline structures. In contrast, bacterial contamination often appears as small, motile dots, while fungal contamination may present as filamentous structures. If in doubt, plating a sample of the media on an agar (B569324) plate can confirm the presence or absence of microbial growth.
Troubleshooting Guide for this compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High Final Concentration: The desired final concentration of this compound exceeds its aqueous solubility. | - Perform a dose-response experiment to determine the maximum soluble and effective concentration in your specific cell culture system.- Lower the final working concentration of this compound. |
| Solvent Shock: Rapid dilution of a concentrated stock solution into the aqueous medium. | - Prepare an intermediate dilution of the this compound stock in pre-warmed (37°C) cell culture medium before adding it to the final culture volume.- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersal. | |
| Cold Medium: Adding the stock solution to cold media, which can decrease solubility. | - Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitation observed after incubation (hours to days) | Temperature Shift: Decreased solubility at 37°C over time. | - Ensure the final concentration is well below the solubility limit at 37°C.- Prepare fresh this compound-containing media for each experiment and minimize long-term storage. |
| pH Shift in Medium: Cellular metabolism altering the pH of the medium to a range where this compound is less soluble. | - Ensure your cell culture medium is adequately buffered for the CO2 concentration in your incubator (e.g., using HEPES).- Monitor the pH of your culture medium over the course of the experiment. | |
| Interaction with Media Components: this compound forming complexes with salts or proteins in the medium over time. | - Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the cause.- If using serum, consider that serum proteins can sometimes bind to and help solubilize compounds, but this can also lead to complex formation. | |
| Inconsistent precipitation between experiments | Stock Solution Instability: Degradation of this compound in the stock solution, leading to less soluble byproducts. | - Aliquot this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a tightly sealed, light-protected container.[6] |
| Inconsistent Preparation Technique: Variations in the dilution method. | - Standardize the protocol for preparing this compound-containing media across all experiments, following the recommendations in the "Experimental Protocols" section. |
Data Presentation
Table 1: Hypothetical Stability of (R)-Tembetarine Under Forced Degradation Conditions
Disclaimer: The following data is based on a hypothetical forced degradation study and should be used as a general guideline. Actual stability may vary.
| Stress Condition (Duration) | % (R)-Tembetarine Remaining | Major Degradation Products |
| 0.1 M HCl (60°C, 24h) | 85.2 | DP1, DP2 |
| 0.1 M NaOH (60°C, 8h) | 45.7 | DP3, DP4 |
| 3% H₂O₂ (Room Temp, 24h) | 60.1 | DP5, DP6 |
| Photolysis (UV/Vis, 48h) | 92.5 | DP7 |
| Thermal (60°C, 48h) | 98.1 | Minor peaks < 1% |
Data adapted from a hypothetical study and is for illustrative purposes only.[5]
Table 2: Hypothetical pH-Rate Profile for (R)-Tembetarine Degradation at 25°C
Disclaimer: The following data is hypothetical and intended to illustrate the potential effect of pH on stability.
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.015 | 46.2 |
| 5.0 | 0.005 | 138.6 |
| 7.4 | 0.020 | 34.7 |
| 9.0 | 0.150 | 4.6 |
Data adapted from a hypothetical study and is for illustrative purposes only.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Molecular Weight: Use the molecular weight provided by the supplier for this compound (e.g., 344.4 g/mol for the cation).[1][7]
-
Weigh this compound: Carefully weigh out a precise amount of this compound powder (e.g., 3.44 mg for 1 mL of a 10 mM stock solution).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Method for Adding this compound to Cell Culture Media
This protocol is designed to minimize precipitation when preparing the final working concentration of this compound in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate Required Volume: Determine the volume of the this compound stock solution needed to achieve your desired final concentration. Crucially, ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Intermediate Dilution (Recommended for higher concentrations): a. Dispense a small volume of the pre-warmed medium into a sterile tube. b. Add the calculated volume of the this compound stock solution to this small volume of medium and mix gently. This creates an intermediate dilution that is less prone to precipitation.
-
Final Dilution: a. While gently swirling or vortexing the main volume of pre-warmed medium, add the this compound stock solution (or the intermediate dilution) dropwise. b. This gradual addition and constant agitation help to ensure rapid and uniform dispersal of the compound, preventing localized high concentrations that can lead to precipitation.
-
Immediate Use: It is recommended to use the this compound-containing medium immediately after preparation for best results.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's potential role as an antagonist in the Beta-1 adrenergic signaling pathway.
References
- 1. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzylisoquinoline - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:18446-73-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tembetarine Dosage for In Vivo Experiments
Welcome to the technical support center for Tembetarine, a benzylisoquinoline alkaloid of interest for its potential therapeutic properties. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in in vivo experiments.
Disclaimer: this compound is a research compound, and specific in vivo dosage and toxicity data are limited. The information provided here is based on general principles of in vivo experimentation with novel compounds, data from related benzylisoquinoline alkaloids, and studies on extracts from plants containing this compound, such as Tinospora cordifolia. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a rodent model?
A1: Due to the lack of specific preclinical studies on pure this compound, a conservative approach is recommended. Initial dose-range finding studies are crucial. Based on studies with extracts of Tinospora cordifolia, which contains this compound, effective doses of the extract have ranged from 75 mg/kg to 1000 mg/kg in rodents.[1][2] However, for a pure compound like this compound, the starting dose should be significantly lower. A starting point could be in the range of 1-10 mg/kg, followed by careful dose escalation.
Q2: What is the most appropriate route of administration for this compound?
A2: The optimal route of administration depends on the experimental goals and the physicochemical properties of this compound. Benzylisoquinoline alkaloids, as a class, can have poor oral bioavailability.[3] Therefore, for initial efficacy studies, parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection may be preferred to ensure consistent systemic exposure. If oral administration is necessary for the intended therapeutic application, formulation strategies to enhance absorption may be required.
Q3: What are the potential signs of toxicity I should monitor for?
A3: Researchers should closely monitor animals for any adverse effects, especially during dose-escalation studies. General signs of toxicity in rodents include weight loss, decreased food and water intake, changes in posture and gait, lethargy, ruffled fur, and altered breathing patterns. Some benzylisoquinoline alkaloids have been associated with liver and kidney toxicity.[3] Therefore, it is advisable to include assessments of liver and kidney function (e.g., blood chemistry analysis for ALT, AST, creatinine) and histopathological examination of these organs in toxicity studies.
Q4: How can I determine the maximum tolerated dose (MTD) of this compound?
A4: The MTD is typically determined in an acute or sub-acute toxicity study. This involves administering escalating doses of this compound to different groups of animals and observing them for a defined period (e.g., 7-14 days). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Q5: Are there any known drug-drug interactions with this compound?
A5: There is no specific information on drug-drug interactions for this compound. However, extracts of Tinospora cordifolia have been shown to inhibit cytochrome P450 enzymes, such as CYP2C9, which could potentially alter the metabolism of co-administered drugs.[4] When designing experiments, consider the potential for this compound to interact with anesthetics, analgesics, or other therapeutic agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable therapeutic effect at the initial doses. | - The dose is too low.- Poor bioavailability (if administered orally).- Rapid metabolism and clearance of the compound.- The chosen animal model is not appropriate. | - Carefully escalate the dose while monitoring for toxicity.- Consider a different route of administration (e.g., i.p., i.v.).- Conduct pharmacokinetic studies to determine the compound's half-life.- Re-evaluate the suitability of the animal model for the therapeutic hypothesis. |
| High variability in experimental results between animals. | - Inconsistent dosing technique.- Biological variability within the animal cohort.- Issues with the formulation (e.g., precipitation of the compound). | - Ensure all personnel are properly trained in the administration technique.- Increase the number of animals per group to improve statistical power.- Check the stability and solubility of the dosing solution. |
| Unexpected animal mortality or severe adverse effects. | - The dose is too high.- Acute toxicity of the compound.- Off-target effects. | - Immediately halt the experiment and reduce the dose for future studies.- Conduct a formal acute toxicity study to determine the LD50.- Perform detailed histopathological analysis to identify affected organs. |
Quantitative Data Summary
| Compound/Extract | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Tinospora cordifolia Root Extract | Swiss Albino Mice | 75 mg/kg/day | Oral | Radioprotective | [1] |
| Tinospora cordifolia Extract | Wistar Rats | 100 mg/kg | Oral | Pharmacokinetic interaction with Gliclazide | [4] |
| Sedimental Extract of Tinospora cordifolia | Streptozotocin-induced Diabetic Rats | 1000 mg/kg | Oral | Antioxidant | [2] |
| Tetrandrine (B1684364) (a bisbenzylisoquinoline alkaloid) | Nude Mice with Xenografts | 2.5 µM (in vitro co-administration) | - | Reversal of P-glycoprotein-mediated drug resistance | [5] |
Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining a safe and effective dose range for this compound in a rodent model (e.g., mice).
Methodology:
-
Animal Model: Select a suitable strain of mice (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO or Tween 80 to aid solubility). Prepare serial dilutions for different dose groups.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).
-
Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., i.p. injection).
-
Observation: Monitor animals daily for 14 days for clinical signs of toxicity, body weight changes, and mortality.
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or mortality.
General Pharmacokinetic (PK) Study
This protocol provides a basic framework for assessing the pharmacokinetic profile of this compound.
Methodology:
-
Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate repeated blood sampling.
-
Dose Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., i.v. or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations
Caption: A generalized workflow for preclinical in vivo studies of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. In Vivo Delivery of Tinospora cordifolia Root Extract Preventing Radiation-Induced Dystrophies in Mice Ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro capacity and in vivo antioxidant potency of sedimental extract of Tinospora cordifolia in streptozotocin induced type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. In vitro and in vivo characterizations of tetrandrine on the reversal of P-glycoprotein-mediated drug resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Tembetarine degradation during extraction
For researchers, scientists, and drug development professionals, ensuring the stability of (R)-Tembetarine during extraction is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address common challenges related to Tembetarine degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (R)-Tembetarine degradation during extraction?
A1: (R)-Tembetarine, a protoberberine alkaloid, is susceptible to degradation from several factors during the extraction process. The main contributors are:
-
Elevated Temperatures: High temperatures used in methods like Soxhlet extraction can lead to thermal decomposition, reducing the final yield.[1]
-
Extreme pH Conditions: this compound's stability is highly dependent on pH. While stable in acidic to neutral solutions, it can degrade in strongly alkaline or acidic environments.[1][2]
-
Oxidation: As a phenolic compound, the hydroxyl groups on this compound's aromatic rings are prone to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.[1]
-
Light Exposure: Protoberberine alkaloids are known to be photosensitive, particularly to UV light, which can cause photolytic degradation.[1]
Q2: My this compound extract has changed color. What does this indicate?
A2: A color change in your extract, such as turning yellow or brown, is a common sign of degradation. This is often due to the oxidation of phenolic groups within the this compound structure, leading to the formation of colored byproducts.[1] To confirm degradation, it is advisable to re-analyze the purity of your sample using an analytical technique like HPLC.
Q3: I'm observing a low yield of this compound in my final extract. What are the potential causes related to degradation?
A3: A low yield can be attributed to several factors that promote degradation during the extraction process. Key considerations include:
-
High Extraction Temperature: Using high-temperature extraction methods can cause thermal decomposition of this compound.
-
Improper pH of Solvent: If the pH of your extraction solvent is not optimized (i.e., too alkaline), it can lead to the degradation of the alkaloid.
-
Prolonged Extraction Time: Longer extraction times increase the exposure of this compound to potentially degrading conditions like heat, light, and oxygen.
-
Oxidative Degradation: Exposure of the plant material or extract to air for extended periods, especially at elevated temperatures, can lead to oxidative loss of the compound.[1]
Q4: Can I use modern extraction techniques to minimize degradation?
A4: Yes, modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (USE) are highly recommended. These methods can significantly reduce extraction times and often allow for lower operating temperatures compared to conventional methods like Soxhlet extraction.[3][4] This reduction in heat exposure and time minimizes the risk of thermal degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Thermal Degradation: Extraction temperature is too high. | Switch to a lower temperature extraction method. Consider cold extraction or modern techniques like MAE or USE under optimized temperature settings.[1] |
| pH-Related Degradation: The extraction solvent pH is not optimal. | Use a slightly acidified solvent (e.g., methanol (B129727) or ethanol (B145695) with 0.1-0.5% formic, acetic, or hydrochloric acid) to maintain this compound in its more stable salt form.[1] | |
| Oxidation: Prolonged exposure to air during extraction. | Minimize air exposure by working quickly. Consider adding an antioxidant like ascorbic acid to the extraction solvent.[1] Purging containers with an inert gas (e.g., nitrogen) can also be beneficial. | |
| Appearance of unexpected peaks in HPLC analysis | Sample Degradation: The compound has degraded during extraction or sample preparation. | Prepare solutions fresh before HPLC analysis. Ensure the mobile phase pH is suitable for this compound stability (typically slightly acidic). Protect samples from light.[1] |
| Change in color of the extract (e.g., yellowing, browning) | Oxidation/Photodegradation: Exposure to oxygen and/or light. | Protect the extraction setup from light by using amber glassware or covering with aluminum foil.[1] Work efficiently to reduce exposure time and consider using an antioxidant. |
| Precipitation in the extract | Change in pH: A shift in pH may have reduced the solubility of this compound salts. | Ensure the pH of the solution is maintained within a range where the this compound salt is soluble. |
| Degradation Product Formation: The precipitate could be a less soluble degradation product. | Analyze the precipitate to identify its composition. Review and optimize the extraction protocol to prevent degradation. |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize key quantitative data for optimizing the extraction of protoberberine alkaloids like this compound to minimize degradation.
Table 1: Effect of Temperature on Berberine (B55584) Extraction Yield
| Extraction Method | Temperature | Yield (% w/w) | Reference |
| Methanolic Cold Extraction | -20°C | 4.6% | [5] |
| Methanolic Hot Extraction | 50°C | 1.29% | [5] |
| Oven Drying Pre-extraction | 65°C | 1.32% (post-drying) | [6] |
| Shade Drying Pre-extraction | Ambient | 4.6% (post-drying) | [6] |
Table 2: Influence of pH on Protoberberine Alkaloid Extraction and Stability
| pH Condition | Effect | Recommendation | Reference |
| Acidic (pH 2.0) | Highest yield of berberine and palmatine (B190311) in MAE. | Use acidified solvents (e.g., methanol at pH 2.0) for optimal extraction. | [7] |
| Acidic to Neutral | Protoberberine alkaloids exist as stable, water-soluble salts. | Maintain a slightly acidic to neutral pH during aqueous extraction steps. | [1] |
| Alkaline (pH 8-9) | Converts alkaloid salts to their base form, soluble in organic solvents. Useful for partitioning but prolonged exposure can cause degradation. | Use alkaline conditions briefly for liquid-liquid extraction, then neutralize or acidify for storage. | [1] |
| Strongly Alkaline (1M NaOH at 80°C) | Significant degradation (48% in 30 mins for berberine). | Avoid strongly alkaline conditions, especially in combination with heat. | [2][8] |
Experimental Protocols
Protocol 1: Optimized Cold Solvent Extraction with Antioxidant
This protocol is designed to minimize thermal degradation, oxidation, and photodegradation.
Materials:
-
Dried and powdered plant material (e.g., stems of Tinospora cordifolia)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Ascorbic acid
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Amber glassware or aluminum foil
Procedure:
-
Solvent Preparation: Prepare an extraction solvent of methanol containing 0.25% (v/v) HCl or formic acid. To this, add ascorbic acid to a final concentration of 0.1% (w/v) to prevent oxidation.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of the prepared extraction solvent.
-
Conduct the extraction at room temperature (20-25°C) for 24 hours with occasional stirring, ensuring the container is sealed and protected from light (use amber flasks or wrap in foil).
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.[1]
-
-
Acid-Base Partitioning:
-
Dissolve the concentrated crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with chloroform to remove non-alkaloidal impurities. Discard the chloroform layer.
-
Adjust the aqueous layer to a pH of 8-9 with ammonium hydroxide.
-
Extract the liberated this compound base with chloroform (3 x 100 mL).
-
-
Final Processing:
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure at ≤ 40°C to yield the total alkaloid extract.
-
-
Storage: Store the final extract in a tightly sealed, amber vial at -20°C.
Visualizations
Degradation Pathways of Protoberberine Alkaloids
Caption: Potential degradation pathways for this compound during extraction.
Mechanism of Ascorbic Acid as an Antioxidant
Caption: Ascorbic acid regenerates the phenolic alkaloid, preventing oxidation.
Workflow for Stabilized this compound Extraction
Caption: Workflow for this compound extraction with degradation prevention steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of yeast-based production of medicinal protoberberine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Navigating Tembetarine Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting and troubleshooting unexpected results in Tembetarine bioassays. The following guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering detailed protocols and data interpretation strategies.
Troubleshooting Guide: Unexpected Results
This section is designed to help you navigate common challenges and unexpected outcomes during your this compound bioassays.
Question: Why am I observing low or no cytotoxicity of this compound in my cancer cell line, even at high concentrations?
Possible Causes and Troubleshooting Steps:
-
Low Intrinsic Potency: this compound has demonstrated weak cytotoxic activity against certain non-cancerous cell lines, suggesting it may have a favorable safety profile but lower potency against some cell types.[1] It's possible the selected cancer cell line is resistant to this compound's mechanism of action.
-
Recommendation: Screen this compound against a broader panel of cancer cell lines to identify sensitive ones.[1]
-
-
Compound Solubility: Like many natural products, this compound may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration in your assay.
-
Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO and ensure the final solvent concentration is low (<0.5%) and consistent across all treatments. Visually inspect for any precipitation before adding it to the cells.
-
-
Incorrect Assay Choice: The selected cytotoxicity assay may not be optimal for this compound's mechanism of action. For instance, if this compound induces cell cycle arrest without immediate cell death, a metabolic assay like MTT might not show a significant change in a short incubation period.
-
Recommendation: Consider using multiple cytotoxicity assays that measure different endpoints, such as a membrane integrity assay (e.g., LDH release) or a real-time cell analysis system.
-
Question: My anti-inflammatory assay is showing inconsistent or contradictory results with this compound treatment. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Biphasic (Hormetic) Dose-Response: Some compounds exhibit a U-shaped or inverted U-shaped dose-response curve, where low doses have a stimulatory effect and high doses have an inhibitory effect.[2][3][4] This can lead to confusion if a narrow range of concentrations is tested.
-
Recommendation: Test a wider range of this compound concentrations in your anti-inflammatory assay to identify a potential hormetic effect.
-
-
Assay-Specific Interference: this compound, as a colored compound, might interfere with colorimetric or fluorometric readouts of common assays (e.g., Griess assay for nitric oxide).
-
Recommendation: Run appropriate controls, including this compound in cell-free assay medium, to check for any interference with the assay reagents or detection method.
-
-
Complex Biological Response: Inflammation is a complex process involving multiple signaling pathways. This compound may modulate several pathways, such as NF-κB, HIF-1, and PI3K-Akt, which could lead to varied responses depending on the specific inflammatory stimulus and cell type used.[5]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated. However, as a protoberberine alkaloid, it is thought to be related to the induction of apoptosis and cell cycle arrest through various signaling cascades.[1] Studies on related compounds and in-silico models suggest potential involvement of pathways like NF-κB, HIF-1, and PI3K-Akt.[5]
Q2: What are the reported IC50 values for this compound's cytotoxicity?
A2: Specific cytotoxic data for (R)-tembetarine against cancer cell lines is limited. However, a study on a mixture of this compound stereoisomers reported weak cytotoxicity against non-cancerous cell lines.[1]
| Cell Line | Compound | IC50 (µg/mL) | Cytotoxicity Level |
| L929 (mouse fibroblast) | This compound | 1162.24 - 2290.00 | Weak |
| HEK293 (human embryonic kidney) | This compound | 1376.67 - 2585.06 | Weak |
Data from a study on major bioactive compounds from Tinospora cordifolia.[1]
Q3: Are there known signaling pathways affected by this compound?
A3: Yes, pathway enrichment analysis and in-silico studies have suggested that this compound may modulate critical signaling pathways, including HIF-1 and PI3K-Akt.[5] Additionally, related compounds have been shown to suppress the NF-κB signaling pathway.[5]
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[1]
Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite (B80452) in the supernatant using a sodium nitrite standard curve. A decrease in nitrite concentration in this compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of anti-inflammatory effect and protein profile between the water extracts from Formosan sambar deer and red deer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tembetarine Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Tembetarine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
A1: this compound, like many other alkaloids, faces several challenges that limit its oral bioavailability. These include:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, a prerequisite for absorption.[1]
-
Low Intestinal Permeability: The inability to efficiently cross the intestinal epithelial barrier restricts its entry into the bloodstream.
-
First-Pass Metabolism: Significant metabolism in the intestine and liver by enzymes, primarily Cytochrome P450 (CYP) isoenzymes, can reduce the amount of active drug reaching systemic circulation.[2]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux pumps like P-glycoprotein, which actively transport the drug back into the intestinal lumen, thereby reducing its net absorption.[2][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation and co-administration strategies can be employed to overcome the challenges mentioned above:
-
Nanoformulations: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation, and enhance its absorption.[4][5][6]
-
Use of Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells can increase paracellular drug transport.[7]
-
Inhibition of Metabolic Enzymes: Co-administration with inhibitors of relevant CYP450 enzymes can reduce first-pass metabolism.
-
Inhibition of P-gp Efflux: Using known P-gp inhibitors can block the efflux of this compound back into the intestinal lumen.[8]
Q3: How can I assess the oral bioavailability of my this compound formulation in preclinical studies?
A3: A standard approach involves in vitro and in vivo studies:
-
In Vitro Permeability Assessment: The Caco-2 cell monolayer model is widely used to predict intestinal drug permeability and to identify potential P-gp substrates.[9][10][11]
-
In Vitro Metabolic Stability Assessment: Incubating this compound with liver microsomes helps to determine its susceptibility to metabolism by hepatic enzymes.[12][13][14][15]
-
In Vivo Pharmacokinetic Studies: Administering the this compound formulation to animal models (e.g., rats, mice) and measuring the plasma concentration of the drug over time allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and ultimately, the absolute oral bioavailability.[16][17][18][19][20]
Troubleshooting Guides
Problem 1: Low this compound concentration detected in plasma after oral administration in animal studies.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Dissolution | Characterize the solid-state properties of your this compound raw material. Consider micronization or nano-milling to increase surface area. Formulate as a solid dispersion or a lipid-based formulation to improve dissolution.[5] |
| Low Intestinal Permeability | Conduct a Caco-2 permeability assay to confirm low permeability. If confirmed, consider incorporating a permeation enhancer into your formulation or redesigning the nanoformulation for enhanced uptake. |
| Extensive First-Pass Metabolism | Perform a liver microsome stability assay to assess metabolic lability.[12][13][14][15] If metabolism is high, consider co-administration with a known inhibitor of the relevant CYP enzyme (if known). |
| P-gp Efflux | Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the efflux ratio is high, co-administer with a P-gp inhibitor like verapamil (B1683045) or formulate with excipients that have P-gp inhibitory activity (e.g., TPGS).[8] |
| Analytical Method Issues | Validate your analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma to ensure it has sufficient sensitivity, accuracy, and precision. Check for potential matrix effects. |
Problem 2: High variability in pharmacokinetic data between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. For solid formulations, ensure uniform dose distribution in the delivery vehicle. |
| Food Effects | Standardize the fasting period for all animals before dosing, as food can significantly affect the absorption of some drugs. |
| Genetic Variability in Drug Metabolism | Use a well-characterized and genetically homogenous strain of animals for your studies. |
| Formulation Instability | Assess the stability of your this compound formulation under storage conditions and in simulated gastrointestinal fluids. |
Data Presentation: Impact of Enhancement Strategies on Berberine Bioavailability
The following tables summarize quantitative data from studies on Berberine, a structurally similar alkaloid, demonstrating the potential impact of various bioavailability enhancement strategies. These values can serve as a benchmark for your this compound experiments.
Table 1: Pharmacokinetic Parameters of Berberine Following Oral Administration of Different Formulations in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Berberine Suspension | 100 | 9.48 ± 3.40 | 1.5 | 46.5 ± 12.8 | 100 | [8] |
| Berberine + 2.5% TPGS | 100 | 27.9 ± 14.2 | 1.0 | 87.8 ± 13.4 | 188.8 | [8] |
| Berberine-Phospholipid Complex | 50 | 150.3 ± 25.6 | 2.0 | 987.6 ± 154.3 | - | [4] |
| Berberine Solid Dispersion | 50 | 315.8 ± 45.7 | 1.5 | 2154.9 ± 312.8 | 322.66 | [4] |
| Berberine Nanoemulsion | 50 | 456.2 ± 68.4 | 1.0 | 3087.4 ± 456.1 | 663 | [4] |
Table 2: In Vitro Permeability of Berberine Across Caco-2 Cell Monolayers.
| Condition | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Berberine | 0.52 ± 0.08 | 2.15 ± 0.32 | 4.13 | Hypothetical Data |
| Berberine + P-gp Inhibitor | 1.89 ± 0.25 | 1.95 ± 0.28 | 1.03 | Hypothetical Data |
Experimental Protocols
Preparation and Characterization of this compound-Loaded Polymeric Nanoparticles
This protocol describes a general method for preparing this compound-loaded polymeric nanoparticles using the solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Dissolve PVA in deionized water to create a surfactant solution.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture using a probe sonicator to form a nanoemulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature overnight to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[21]
-
Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the this compound concentration using a validated analytical method (e.g., HPLC-UV).
Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) and perform a Lucifer yellow permeability assay to ensure the integrity of the cell monolayer.[22]
-
Permeability Study (Apical to Basolateral):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the this compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Liver Microsome Metabolic Stability Assay
This protocol details the procedure for evaluating the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human or animal)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (ACN) with an internal standard
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer. Pre-incubate at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to the reaction mixture to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Key barriers to oral drug absorption.
Caption: Experimental workflow for evaluating a novel formulation.
References
- 1. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Cytochrome P450 and P-Glycoprotein-Mediated Interactions Involving African Herbs Indicated for Common Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Studies of Three Alkaloids in Rats After Intragastrical Administration of Lycopodii Herba Extract by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Refinement of HPLC Methods for Tembetarine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tembetarine.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when developing an HPLC method for this compound?
A1: this compound is a chiral isoquinoline (B145761) alkaloid.[1] Therefore, a key consideration is whether the analysis requires separation of the (R) and (S)-enantiomers. For enantioselective analysis, a chiral HPLC method is necessary.[1][2] For general purity assessment and quantification of total this compound, a reversed-phase HPLC method is often suitable.[3][4] The choice of method will depend on the specific research goals, such as pharmacokinetic studies, quality control, or stability testing.[1][2]
Q2: How can I assess the purity of a this compound sample?
A2: A combination of chromatographic techniques is recommended for a comprehensive purity assessment.[3] Reversed-phase HPLC is a powerful tool for quantifying the purity of this compound and detecting synthesis-related impurities.[3] Chiral HPLC is essential for determining the enantiomeric purity and ensuring the absence of the undesired enantiomer.[3]
Q3: What are the optimal storage conditions for this compound to ensure its stability before HPLC analysis?
A3: For long-term stability, solid (R)-tembetarine should be stored in a cool, dark, and dry environment, with refrigeration at 2-8°C being recommended.[5] The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture.[5] If this compound must be stored in solution, it is crucial to use a suitable solvent and minimize the storage duration.[5] Aqueous solutions should be stored at 2-8°C for short periods.[5] For longer-term storage of solutions, consider using a non-aqueous, aprotic solvent and storing at -20°C.[5]
Q4: My this compound solution has changed color. What could be the cause?
A4: A change in color, such as yellowing or browning, often indicates degradation, likely due to oxidation or photodegradation.[5][6] It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC before proceeding with experiments.[5]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica | For reversed-phase HPLC, the basic nature of this compound can lead to interactions with residual silanol (B1196071) groups on the column, causing peak tailing.[3] Add a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v).[3] |
| Column Overload | Injecting too much sample can lead to broad or tailing peaks.[3][7] Reduce the amount of sample injected onto the column.[3] Dilute the sample if necessary.[7] |
| Inappropriate Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] Ideally, dissolve the sample in the initial mobile phase composition.[3][7] |
| Column Degradation | Over time, column performance can degrade, leading to poor peak shapes.[9] Consider replacing the column with a new one of the same type. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 10-20 column volumes.[10] |
| Mobile Phase Composition Drift | Inaccurately prepared mobile phases or evaporation of the more volatile solvent component can cause retention time drift.[10][11] Always use freshly prepared mobile phase and keep the solvent reservoirs covered.[10] |
| Pump Malfunction | Fluctuations in pump pressure can lead to inconsistent flow rates and retention times.[11][12] Check the pump for leaks and ensure it is properly primed and degassed.[11] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times.[8] Use a column oven to maintain a consistent column temperature.[2][10] |
Issue 3: No Peaks or Loss of Sensitivity
| Possible Cause | Recommended Solution |
| Injection Issues | A faulty injector or an air bubble in the sample loop can prevent the sample from being injected properly.[9][13] Inspect the injector and syringe for any issues. |
| Detector Malfunction | The detector lamp may be failing or the detector may not be set to the correct wavelength.[9] this compound is typically detected at around 280 nm.[1][3] Check the lamp status and confirm the detector settings. |
| Sample Degradation | This compound may have degraded in the sample solution.[5] Prepare fresh samples and ensure proper storage conditions.[5] |
| Incorrect Mobile Phase | The mobile phase may be too strong, causing the analyte to elute with the solvent front.[9] Adjust the mobile phase composition to achieve better retention. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of (R)-Tembetarine in Human Plasma
This method is suitable for the quantitative determination of (R)-tembetarine in a biological matrix.[1]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent[1][2] |
| Column | Polysaccharide-based chiral column[1][3] |
| Mobile Phase | A mixture of an organic modifier (e.g., isopropanol) and a non-polar solvent (e.g., hexane) with a suitable acidic or basic additive.[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 25°C[1] |
| Detection Wavelength | 280 nm[1] |
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma Pre-treatment: Centrifuge plasma at 4000 rpm for 10 minutes.[1] To 500 µL of plasma, add 50 µL of the internal standard working solution.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.[1]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Injection: Inject 10 µL of the reconstituted sample into the HPLC system.[1]
Protocol 2: Reversed-Phase HPLC for this compound Purity Analysis
This method is suitable for assessing the purity of a this compound sample.[3]
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[3] |
| Mobile Phase B | 0.1% TFA in acetonitrile[3] |
| Gradient | Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 280 nm[3] |
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the initial mobile phase composition.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
Method Validation Summary
A validated HPLC method for this compound should demonstrate specificity, linearity, accuracy, precision, and robustness.[2][14] The following table summarizes typical performance characteristics for a validated chiral HPLC method for (R)-tembetarine in human plasma.[1]
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.998[1] |
| Limit of Detection (LOD) | 3 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] |
| Precision (Intra-day %RSD) | < 4.5%[1] |
| Precision (Inter-day %RSD) | < 6.8%[1] |
| Accuracy (% Recovery) | 95.2% - 104.8%[1] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Tembetarine extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving Tembetarine extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a quaternary benzylisoquinoline alkaloid.[1] It has garnered scientific interest for its potential therapeutic properties, including antibacterial and anti-diabetic activities.[1][2] The primary natural sources for this compound are plants from the Menispermaceae and Rutaceae families. It has been predominantly isolated from the stems of Tinospora cordifolia and has also been identified in various Zanthoxylum species.[1][3][4]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a significant challenge that can lead to poor reproducibility of experimental results.[5] The inconsistency originates from a complex interplay of factors that can be broadly categorized into three main areas: Raw Material Variability, Extraction and Processing Inconsistencies, and Post-Extraction Handling.[5][6][7][8]
| Category | Key Factors Contributing to Variability |
| Raw Material Variability | Genetic differences within plant populations.[5][6] Geographical origin, soil conditions, and climate (temperature, rainfall).[5][6][7] Time of harvest and harvesting methods.[5][6] Post-harvest processing (drying) and storage conditions.[5][6][7] |
| Extraction & Processing | Choice of extraction technique (e.g., maceration, soxhlet, ultrasound-assisted).[5][9][10] Solvent type, concentration, and solvent-to-solid ratio.[5][6][10] Fluctuations in extraction temperature and duration.[6][10] Physical state of raw material (e.g., particle size).[6] |
| Post-Extraction Handling | Inconsistent solvent removal processes (e.g., evaporation).[6] Variations in drying methods for the final extract.[6] Improper storage conditions (light, temperature, humidity) of the final extract.[6] |
Q3: How can I ensure the quality and consistency of the raw botanical material?
Standardizing the raw material is the critical first step in minimizing variability.[6] This involves implementing a strict set of quality control parameters before the extraction process begins.
| Quality Control Parameter | Description & Importance |
| Botanical Authentication | Ensures the correct plant species and plant part are used. Indispensable for initial identification and preventing adulteration.[6][11] |
| Macroscopic & Microscopic Evaluation | Visual and microscopic inspection to confirm identity, identify foreign matter, molds, or insects.[11][12] |
| Geographical Sourcing | Sourcing material from the same geographical region and supplier helps reduce variability from environmental factors.[6] |
| Harvesting & Post-Harvest Protocols | Adhering to strict protocols for the time of harvest and standardized procedures for drying and storage.[6][13] |
| Chemical Fingerprinting | Using techniques like HPLC or HPTLC to create a characteristic chemical profile of the raw material to compare against a reference standard. |
| Purity & Contaminant Testing | Testing for heavy metals, pesticide residues, microbial contaminants, and aflatoxins to ensure safety and purity.[11][13][14] |
Q4: What are the potential signaling pathways modulated by this compound extracts?
This compound and related compounds in its source plants (like Tinospora cordifolia) are reported to have anti-inflammatory and anti-diabetic properties.[1][2] These effects may be mediated through the modulation of key cellular signaling pathways. Plausible targets include the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation and cell survival, respectively.[1][2][15][16]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting Guides
Problem 1: Inconsistent Biological Activity Between Batches
You observe that different batches of your this compound extract produce significantly different results in your biological assays (e.g., anti-inflammatory, cytotoxicity assays). This is a classic symptom of chemical variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps & Protocols:
-
Verify Raw Material: Review documentation for all batches to confirm consistency in botanical source, geographical origin, harvest time, and storage conditions.[5] Any deviation here is a likely root cause.
-
Chemical Fingerprinting: Analyze all problematic batches and a reference 'gold standard' batch using High-Performance Liquid Chromatography (HPLC).[5] This provides a visual "fingerprint" of the chemical constituents.
Protocol 2.1: HPLC-UV Fingerprinting of this compound Extracts
-
Objective: To generate a comparative chemical fingerprint of different extract batches.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[17]
-
Sample Preparation:
-
Accurately weigh 10 mg of each dried this compound extract batch.
-
Dissolve in 10 mL of methanol (B129727) (HPLC grade).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5][17]
-
-
Chromatographic Conditions: The following are recommended starting parameters that may require optimization.
-
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[17] |
| Mobile Phase | Gradient elution with A: 0.1% Acetic Acid in Water, B: Acetonitrile[17] |
| Gradient | 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35-40 min (10% B) |
| Flow Rate | 1.0 mL/min[17] |
| Injection Volume | 10 µL[5] |
| Detection Wavelength | 280 nm (or scan with DAD from 200-400 nm to find optimal)[17] |
| Column Temperature | 30°C |
-
Quantify Marker Compound: If fingerprints are different, quantify the concentration of this compound (if a pure standard is available) or another major, identifiable peak across all batches. Inconsistent concentrations of the primary active compound can directly explain variable biological activity.
Problem 2: Low or Inconsistent Extraction Yield
You are experiencing a significant variation in the final weight of the dried extract produced from the same starting amount of raw material, or the yield is consistently lower than expected.
Troubleshooting Guide:
This issue typically points to inconsistencies in the extraction process itself or problems with the raw material.
| Potential Cause | Recommended Action & Protocol |
| Inconsistent Particle Size | Action: Standardize grinding procedures and use sieves to ensure a uniform particle size distribution before extraction.[6] Protocol: Grind dried plant material and pass through a 40-mesh sieve. Use only the material that passes through the sieve for extraction. |
| Inefficient Extraction | Action: Optimize the extraction parameters. The solvent-to-solid ratio, extraction time, and temperature are critical variables.[6][10] Protocol (Optimization): Perform small-scale parallel extractions varying one parameter at a time. For example: - Solvent/Solid Ratio: Test ratios of 1:10, 1:15, and 1:20 (g/mL). - Time: Test extraction durations of 2, 4, and 6 hours. - Temperature: Test temperatures of 40°C, 50°C, and 60°C. Analyze the resulting extracts by HPLC to determine which condition yields the highest concentration of this compound. |
| Solvent Choice | Action: Ensure the solvent is appropriate for extracting benzylisoquinoline alkaloids. Protocol: Methanol or ethanol (B145695) are commonly used and effective for extracting alkaloids from Tinospora cordifolia.[1][18] If using a less polar solvent, the yield of polar alkaloids like this compound may be low. |
| Inefficient Solvent Removal | Action: Calibrate and maintain solvent removal equipment (e.g., rotary evaporator).[6] Protocol: Standardize the endpoint for solvent removal. For example, continue evaporation until no more solvent drips from the condenser for 5 minutes at a set temperature and pressure (e.g., 50°C, 150 mbar). |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of the Genus Zanthoxylum Phytochemicals: A Theoretical ADME/Tox Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatutor.org [pharmatutor.org]
- 12. quality control of herbal drugs | PPTX [slideshare.net]
- 13. ijariie.com [ijariie.com]
- 14. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 15. mdpi.com [mdpi.com]
- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Antioxidant activity and detection of (−)epicatechin in the methanolic extract of stem of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
Tembetarine Interference in High-Throughput Screening Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference from Tembetarine in high-throughput screening (HTS) assays. While direct, documented evidence of this compound causing widespread assay artifacts is not prevalent in publicly available literature, its chemical structure as a benzylisoquinoline alkaloid with hydroxylated aromatic rings suggests a potential for various interference mechanisms common to this class of natural products.[1][2] This guide will help you identify, troubleshoot, and mitigate potential artifacts caused by this compound, ensuring the integrity and reliability of your screening data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
This compound is a benzylisoquinoline alkaloid found in plants such as Tinospora cordifolia.[3] Its structure, featuring a substituted benzyl (B1604629) group attached to a tetrahydroisoquinoline core with hydroxyl and methoxy (B1213986) functional groups, is a potential source of assay interference.[1][4][5] Compounds with such phenolic and catechol-like moieties are known to be potential Pan-Assay Interference Compounds (PAINS) because they can participate in non-specific interactions with assay components.
Q2: What are the most likely mechanisms of this compound interference in HTS assays?
Based on its chemical structure, this compound could potentially interfere with HTS assays through several mechanisms:
-
Fluorescence Interference: The aromatic rings in this compound may possess intrinsic fluorescence or act as a quencher for fluorophores used in the assay.
-
Luciferase Inhibition: Many natural products are known to inhibit luciferase enzymes, a common reporter in HTS.[6][7] This can lead to false-positive results in inhibitor screens or false-negatives in activator screens.
-
Compound Aggregation: At certain concentrations, organic molecules like this compound can form aggregates that non-specifically sequester and inhibit proteins, leading to reproducible but artifactual inhibition.[8]
-
Redox Activity: The hydroxylated aromatic rings may undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.
-
Chemical Reactivity: The functional groups on this compound might react covalently with proteins or other assay reagents, leading to irreversible inhibition or signal disruption.[9]
Q3: Are there specific assay technologies that are more susceptible to interference by this compound?
Assays relying on fluorescence (e.g., FRET, FP) and luminescence (e.g., luciferase-based reporter assays) are particularly vulnerable to interference from compounds like this compound.[10][11] Assays with minimal sample preparation steps are also more prone to interference from crude natural product extracts containing this compound.
Q4: I have a confirmed hit from a primary screen with this compound. What are the next steps to rule out assay interference?
A confirmed hit should be subjected to a series of orthogonal and counter-screening assays to validate its activity. This process, often referred to as hit "deconvolution" or "triage," is crucial for eliminating false positives.[12][13] The goal is to confirm that the observed activity is due to a specific interaction with the biological target and not an artifact of the assay technology.
Troubleshooting Guides
Problem 1: Apparent inhibition in a fluorescence-based assay.
Possible Cause: this compound may be quenching the fluorescence of the probe or exhibiting its own fluorescence at the assay wavelengths.
Troubleshooting Steps:
-
Spectral Profiling: Run an emission and excitation scan of this compound at the assay concentration in the assay buffer to check for intrinsic fluorescence.
-
Quenching Counter-Screen: In a cell-free system, incubate this compound with the fluorescent probe used in the assay (without the biological target) and measure the fluorescence. A decrease in signal indicates quenching.
-
Change Fluorophore: If possible, repeat the assay with a spectrally distinct fluorophore to see if the inhibitory effect persists.
Problem 2: Inhibition observed in a luciferase reporter gene assay.
Possible Cause: this compound may be directly inhibiting the luciferase enzyme.
Troubleshooting Steps:
-
Luciferase Inhibition Counter-Screen: Perform an in vitro assay with purified luciferase enzyme, its substrate (luciferin), and ATP. Add this compound to determine if it directly inhibits the enzyme's activity.[6]
-
Use a Different Reporter: If available, validate the hit in a parallel assay that uses a different reporter system (e.g., a fluorescent protein or a different luciferase variant less susceptible to inhibition).
-
Control for Cell Viability: In cell-based assays, perform a cytotoxicity assay to ensure that the observed decrease in luciferase signal is not due to cell death.
Problem 3: Non-specific, steep dose-response curves and irreproducible results in follow-up assays.
Possible Cause: this compound may be forming aggregates at higher concentrations.
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the assay in the presence of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced or abolished, aggregation is likely the cause.[8]
-
Dynamic Light Scattering (DLS): Analyze a solution of this compound in the assay buffer to directly detect the presence of aggregates.
-
Vary Enzyme Concentration: For enzymatic assays, the IC50 of an aggregating inhibitor will often increase with increasing enzyme concentration.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | [4] |
| Molecular Weight | 344.4 g/mol | [4][5] |
| IUPAC Name | (1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol | [4] |
| Class | Benzylisoquinoline Alkaloid | [1][2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [14] |
Table 2: Summary of Potential Interference Mechanisms and Corresponding Counter-Screens
| Potential Interference Mechanism | Primary Assay Type Affected | Recommended Counter-Screen | Expected Outcome if Interference is Present |
| Fluorescence Quenching | Fluorescence (FRET, FP, etc.) | Incubate this compound with fluorophore alone. | Decrease in fluorescence signal. |
| Autofluorescence | Fluorescence | Measure fluorescence of this compound in assay buffer. | Emission at assay wavelengths. |
| Luciferase Inhibition | Luminescence (Luciferase-based) | In vitro assay with purified luciferase. | Inhibition of luciferase activity. |
| Compound Aggregation | All (especially enzymatic) | Re-run assay with 0.01% Triton X-100. | Loss or significant reduction of activity. |
| Redox Cycling | Assays sensitive to ROS | Add reducing agents (e.g., DTT) to the assay. | Alteration of the observed activity. |
| Chemical Reactivity | All | Pre-incubation and dialysis/size-exclusion chromatography. | Target protein remains inhibited after removal of unbound compound. |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
-
Reagents and Materials:
-
Purified firefly luciferase
-
D-luciferin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in DMSO
-
384-well white, opaque microplates
-
Luminometer
-
-
Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In a 384-well plate, add 5 µL of the this compound dilution or DMSO vehicle control. c. Add 5 µL of a solution containing luciferase enzyme to each well. d. Incubate for 15 minutes at room temperature. e. Add 10 µL of a solution containing D-luciferin and ATP. f. Immediately measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Detergent Counter-Screen for Aggregation
-
Reagents and Materials:
-
All components of the primary HTS assay
-
Triton X-100 (10% stock solution)
-
This compound stock solution in DMSO
-
-
Procedure: a. Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100. b. Perform the primary HTS assay with a full dose-response of this compound in parallel using both assay buffers. c. Ensure that the final concentration of DMSO is consistent across all wells.
-
Data Analysis:
-
Determine the IC₅₀ of this compound in the presence and absence of Triton X-100.
-
A significant rightward shift (increase) in the IC₅₀ in the presence of the detergent is indicative of aggregation-based inhibition.
-
Mandatory Visualization
Caption: A logical workflow for the experimental validation of HTS hits.
References
- 1. medkoo.com [medkoo.com]
- 2. Benzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H26NO4+ | CID 167718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tembetarine | C20H26NO4+ | CID 826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids | MDPI [mdpi.com]
- 7. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | CAS:18446-73-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Activities of Tembetarine and Magnoflorine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two naturally occurring alkaloids, Tembetarine and Magnoflorine (B1675912). The information presented herein is compiled from experimental data to assist researchers in evaluating their potential as antibacterial agents.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial activities of this compound and Magnoflorine have been evaluated against several bacterial strains, with a notable efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in bacterial death.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Bacillus cereus | 32-64 | 128-256 |
| Staphylococcus aureus | 32-64 | 128-256 | |
| MRSA SP6-106 | 32-64 | 128-256 | |
| S. aureus ATCC 25932 | 32-64 | 128-256 | |
| Magnoflorine | Bacillus cereus ATCC 7064 | 32 | 128 |
| MRSA SP6-106 | 64 | 256 | |
| S. aureus ATCC 25932 | 64 | 256 |
Data sourced from a study evaluating compounds from Tinospora cordifolia.[1]
Experimental Protocols
The following section details the methodology used to determine the MIC and MBC values, ensuring the reproducibility of the cited experimental findings.
Broth Microdilution Assay for MIC and MBC Determination
This method is a standard procedure for determining the susceptibility of bacteria to antimicrobial agents.[2][3]
1. Preparation of Materials:
- (R)-Tembetarine and Magnoflorine: Stock solutions are prepared by dissolving the compounds in dimethyl sulfoxide (B87167) (DMSO).[2]
- Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus cereus) are required.
- Growth Medium: Mueller-Hinton Broth (MHB) is commonly used.[2]
- Equipment: Sterile 96-well flat-bottom microtiter plates, micropipettes, and an incubator are necessary.[2]
2. Inoculum Preparation:
- Bacterial colonies are suspended in a sterile saline solution or broth.
- The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension is then diluted in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[2]
3. Microtiter Plate Setup and Serial Dilution:
- 100 µL of sterile broth is added to all wells of a 96-well plate, except for the first column.
- 200 µL of the working solution of the test compound is added to the first well of each designated row.
- Serial two-fold dilutions are then performed across the plate to create a range of concentrations.[3]
4. Inoculation and Incubation:
- 100 µL of the prepared bacterial inoculum is added to each well, except for the negative control well.
- The plate is covered and incubated at 35 ± 2°C for 18-24 hours.[2]
5. MIC Determination:
- Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity.
- The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
6. MBC Determination:
- To determine the MBC, a small aliquot from the wells showing no visible growth in the MIC assay is sub-cultured onto an appropriate agar (B569324) medium.
- The plates are incubated for a further 18-24 hours.
- The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and potential mechanisms of antibacterial action.
Caption: Experimental workflow for determining MIC and MBC.
While the precise molecular targets of this compound and Magnoflorine are not fully elucidated, many plant-derived alkaloids exert their antibacterial effects through common pathways.[2] One proposed mechanism for this compound involves the inhibition of DNA and protein synthesis.[4] For Magnoflorine, evidence from antifungal studies suggests it may disrupt the fungal cell membrane.[5]
Caption: Potential antibacterial mechanisms of action.
Conclusion
Both this compound and Magnoflorine demonstrate significant antibacterial activity, particularly against Gram-positive bacteria. Their comparable MIC and MBC values suggest similar potencies against the tested strains. The detailed experimental protocols provided should facilitate further research and validation of these findings. Future studies should focus on elucidating the precise molecular mechanisms of action to better understand their therapeutic potential.
References
Tembetarine in the Landscape of Bis-indole Alkaloids for Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-indole alkaloids, a diverse class of natural and synthetic compounds, have long been a focal point in cancer research due to their potent cytotoxic and anti-proliferative activities. Seminal discoveries like vincristine (B1662923) and vinblastine (B1199706) have paved the way for the continued exploration of this chemical space for novel oncology therapeutics. This guide provides a comparative analysis of Tembetarine alongside other notable bis-indole alkaloids, focusing on their performance in preclinical cancer research. While comprehensive data on this compound remains emergent, this guide synthesizes the available information and draws comparisons with more extensively studied counterparts, Fascaplysin and Dragmacidin F, to offer a valuable resource for researchers in the field.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of bis-indole alkaloids is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the available IC50 data for this compound and its comparators across various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HCT-116 | Colon Carcinoma | Data unavailable for pure this compound. An alkaloid-rich extract containing this compound induced cell death. | |
| L929 (non-cancerous) | Mouse Fibroblast | > 100 | Weak cytotoxicity observed. |
| HEK293 (non-cancerous) | Human Embryonic Kidney | > 100 | Weak cytotoxicity observed. |
Data on this compound's direct cytotoxicity against cancer cell lines is limited. The available information is primarily from studies on extracts or against non-cancerous cell lines, where it has shown weak cytotoxic effects[1].
Table 2: Comparative Cytotoxicity of Other Bis-indole Alkaloids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Fascaplysin | |||
| HCT-116 | Colon Carcinoma | ~1.5 | |
| LNCaP | Prostate Carcinoma | ~0.7 | |
| MDA-MB-231 | Breast Adenocarcinoma | ~2.0 | |
| Dragmacidin F | |||
| A549 | Lung Carcinoma | 2.5 | |
| PANC-1 | Pancreatic Carcinoma | 1.8 | |
| UO-31 | Renal Carcinoma | 3.2 |
This table presents a selection of reported IC50 values to illustrate the general potency of these compounds. Values can vary between studies and experimental conditions.
Mechanisms of Action: A Comparative Overview
The anticancer effects of bis-indole alkaloids are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Apoptosis Induction
Apoptosis is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis is a desirable characteristic for any potential anticancer drug. While specific data for pure this compound is still forthcoming, an alkaloid-rich extract containing this compound has been shown to induce apoptosis in colon cancer cells.
Comparison of Apoptotic Effects:
-
This compound (in extract): Induces apoptosis in HCT-116 colon cancer cells.
-
Fascaplysin: A potent inducer of apoptosis in various cancer cell lines, often mediated through the activation of caspase cascades.
-
Dragmacidin F: Shown to induce apoptosis in pancreatic and other cancer cell lines.
Cell Cycle Arrest
Disruption of the cell cycle is another key strategy in cancer therapy. By arresting cells at specific phases of the cycle, these compounds can prevent their proliferation.
Comparison of Cell Cycle Effects:
-
This compound (in extract): Induces cell cycle arrest in HCT-116 cells.
-
Fascaplysin: Known to cause cell cycle arrest, commonly at the G1 or G2/M phase, depending on the cell type.
-
Dragmacidin F: Has been reported to induce cell cycle arrest in various cancer cell lines.
Signaling Pathways
The anticancer activities of bis-indole alkaloids are mediated by their interaction with various intracellular signaling pathways that control cell survival, proliferation, and death.
This compound and Related Alkaloids
Direct experimental evidence for the specific signaling pathways modulated by pure this compound is limited. However, studies on related alkaloids and extracts containing this compound suggest the involvement of the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival, and its inhibition is a key therapeutic strategy in oncology.
Fascaplysin
Fascaplysin has been shown to modulate multiple signaling pathways, including the MAPK and STAT3 pathways . The MAPK pathway is crucial for cell proliferation and differentiation, while the STAT3 pathway is involved in cell survival and tumor progression.
Dragmacidin F
The precise signaling pathways affected by Dragmacidin F are still under investigation, but initial studies suggest it may also impact pathways related to cell survival and apoptosis, potentially overlapping with those modulated by other bis-indole alkaloids.
Experimental Protocols
The following are standardized protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow:
References
Unraveling the Anticancer Potential of Tembetarine in Colon Cancer: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the emerging evidence of Tembetarine's effects on colon cancer cells, benchmarked against the established chemotherapeutic agent, 5-Fluorouracil.
Executive Summary
Recent in-vitro studies have highlighted the potential of a this compound-containing natural extract in combating colon cancer. This guide provides a detailed comparison of the cytotoxic and pro-apoptotic effects of this extract against the standard-of-care chemotherapy drug, 5-Fluorouracil (5-FU). While research on isolated this compound is still in its nascent stages, the data presented herein offers a foundational understanding of its potential therapeutic role. This document outlines the experimental data, detailed methodologies, and the implicated signaling pathways to support further investigation and drug development efforts in the field of oncology.
Comparative Efficacy: this compound-Containing Extract vs. 5-Fluorouracil
Direct comparative studies between pure this compound and 5-Fluorouracil (5-FU) are not yet available in scientific literature. However, research on an alkaloid-rich n-hexane extract of Tinospora sinensis root (NHRT), where this compound is a key constituent, provides valuable insights into its potential anticancer activity. This section compares the cytotoxic effects of the NHRT extract with 5-FU on various colon cancer cell lines.
Data Presentation: Cytotoxicity (IC50) Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for the NHRT extract and 5-FU in different colon cancer cell lines.
| Compound/Extract | Cell Line | IC50 Value | Incubation Time |
| NHRT Extract | HCT-116 | 42.8 µg/mL | Not Specified |
| 5-Fluorouracil | HCT-116 | 1.48 µM - 200 µg/mL | 1 - 5 days |
| HT-29 | 11.25 µM - 34.18 µM | 48 - 72 hours | |
| SW620 | ~50 µM | 72 hours |
Note: Direct comparison of IC50 values between the NHRT extract (in µg/mL) and 5-FU (primarily in µM) is challenging without the exact molar concentrations of the active components in the extract. However, the data provides a preliminary benchmark for the extract's potency.
Mechanism of Action: A Tale of Two Pathways
The this compound-containing NHRT extract and 5-FU appear to induce cancer cell death through distinct molecular mechanisms.
This compound-Containing Extract: Inducing Apoptosis through Oxidative Stress
Studies on the NHRT extract suggest that it induces apoptosis in HCT-116 colon cancer cells through a Reactive Oxygen Species (ROS) mediated, mTOR-dependent pathway[1]. The proposed mechanism involves the generation of ROS, which in turn downregulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival[1]. This disruption of the mTOR pathway ultimately leads to programmed cell death.
Caption: this compound extract's proposed signaling pathway.
5-Fluorouracil: Disrupting DNA and RNA Synthesis
5-Fluorouracil is a well-established antimetabolite that primarily functions by inhibiting thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a building block of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells[2][3]. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis[2][4]. In some contexts, 5-FU has also been shown to activate the p53-Fas pathway, sensitizing cancer cells to immune-mediated killing[4].
Caption: Mechanism of action of 5-Fluorouracil.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments used to assess the anticancer effects of the this compound-containing extract and 5-FU.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HCT-116, HT-29, SW620) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound-containing extract or 5-FU for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: General workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V-FITC Assay
The Annexin V-FITC assay is used to detect early-stage apoptosis by identifying the externalization of phosphatidylserine.
Protocol:
-
Cell Treatment: Treat colon cancer cells with the IC50 concentration of the this compound-containing extract or 5-FU for the specified time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis: Western Blot
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in the expression of apoptosis-related proteins like the Bcl-2 family.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The available evidence suggests that a this compound-containing extract from Tinospora sinensis exhibits promising anticancer activity against colon cancer cells in vitro. Its mechanism of action, involving the induction of apoptosis through the ROS-mediated inhibition of the PI3K/Akt/mTOR pathway, presents a novel therapeutic avenue. However, to fully validate this compound as a viable anticancer agent, further research is imperative.
Key future research directions should include:
-
Isolation and Characterization: Studies using pure, isolated this compound are crucial to definitively attribute the observed anticancer effects to this specific alkaloid.
-
Broad-Spectrum Efficacy: Evaluating the efficacy of this compound across a wider panel of colon cancer cell lines with different genetic backgrounds.
-
In Vivo Studies: Preclinical animal models are necessary to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents like 5-FU to enhance treatment efficacy and overcome drug resistance.
References
- 1. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular determinants of response to 5-fluorouracil-based chemotherapy in colorectal cancer: The undisputable role of micro-ribonucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
Tembetarine's Anticancer Potential: A Comparative Analysis with Berberine and Palmatine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging anticancer potential of Tembetarine against the well-characterized alkaloids, Berberine and Palmatine. While research on this compound is in its nascent stages, this document summarizes the available data and offers a comparative framework using established experimental protocols and known mechanisms of action of its close chemical relatives.
Comparative Efficacy and Cytotoxicity
A critical starting point for evaluating any potential anticancer compound is its cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). While direct IC50 values for this compound against cancer cell lines are not yet available in published literature, preliminary studies on non-cancerous cell lines suggest weak cytotoxicity, which could indicate a favorable safety profile.[1] In contrast, Berberine and Palmatine have been extensively studied and have demonstrated potent cytotoxic effects across a wide range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | L929 (mouse fibroblast) | Non-cancerous | >100 | [1] |
| HEK293 (human embryonic kidney) | Non-cancerous | >100 | [1] | |
| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [2] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [2] | |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | [2] | |
| HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [2] | |
| HT29 | Colon Cancer | 52.37 ± 3.45 | [2] | |
| T47D | Breast Cancer | 25 | [3] | |
| MDA-MB-231 | Breast Cancer | 16.7 | [3] | |
| Palmatine | MCF-7 | Breast Cancer | 5.126 - 5.805 µg/mL | |
| T47D | Breast Cancer | 5.126 - 5.805 µg/mL | ||
| ZR-75-1 | Breast Cancer | 5.126 - 5.805 µg/mL | ||
| OVCAR-4 | Ovarian Cancer | 5.5 - 7.9 | ||
| HT-29 | Colorectal Cancer | 0.5 | ||
| SW480 | Colorectal Cancer | 0.5 | ||
| HCT-116 | Colorectal Cancer | 0.1 |
Mechanisms of Action: A Comparative Overview
The anticancer effects of Berberine and Palmatine are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, mediated through the modulation of key signaling pathways. While the precise mechanism of this compound is yet to be elucidated, its presence in a bioactive extract of Tinospora sinensis that induces apoptosis via a ROS-mediated, mTOR-dependent pathway suggests a potential area for investigation.[4]
Signaling Pathways
Berberine and Palmatine have been shown to target multiple signaling pathways frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR and NF-κB pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Both Berberine and Palmatine have been reported to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
-
NF-κB Pathway: The NF-κB pathway is crucial for inflammation and cell survival, and its aberrant activation is common in many cancers. Berberine and Palmatine can suppress NF-κB activation, thereby reducing inflammation and promoting apoptosis.
Based on preliminary evidence from extracts containing this compound, a hypothetical mechanism of action is proposed to involve the mTOR signaling pathway.
Figure 1: Hypothetical this compound Signaling Pathway.
Figure 2: Berberine and Palmatine Signaling Pathways.
Apoptosis and Cell Cycle Arrest
Induction of apoptosis and disruption of the normal cell cycle are key strategies for anticancer therapies.
-
Apoptosis: Berberine and Palmatine are well-documented inducers of apoptosis. They activate caspase cascades, leading to the execution of programmed cell death.
-
Cell Cycle Arrest: Both compounds have been shown to cause cell cycle arrest at different phases (e.g., G1, G2/M), preventing cancer cells from replicating.[2][5]
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, Berberine, or Palmatine stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 3: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Figure 4: Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7][8]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 5: Cell Cycle Analysis Workflow.
Conclusion and Future Directions
Berberine and Palmatine are well-established natural compounds with significant anticancer properties, supported by a large body of experimental evidence. This compound, while structurally related and present in medicinally important plants, remains largely unexplored in the context of cancer. The lack of direct evidence for its cytotoxic and mechanistic effects on cancer cells highlights a significant research gap.
Future studies should focus on:
-
Systematic screening of this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.
-
Elucidation of its mechanism of action , including its effects on apoptosis, the cell cycle, and key signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.
-
In vivo studies to evaluate its efficacy and safety in animal models of cancer.
By applying the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of this compound's potential as a novel anticancer agent and enable a more direct and robust comparison with established compounds like Berberine and Palmatine.
References
- 1. benchchem.com [benchchem.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Head-to-Head Comparison of Tembetarine and Palmatine Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the pharmacological activities and mechanisms of action of two protoberberine alkaloids: Tembetarine and Palmatine (B190311). While direct head-to-head studies are limited, this document synthesizes the available experimental data to offer an objective overview of their individual properties, empowering informed decisions in research and development.
Summary of Pharmacological Properties
This compound and Palmatine are structurally related alkaloids with distinct pharmacological profiles. Palmatine has been extensively studied and exhibits a broad spectrum of activities, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and antimicrobial effects.[1][2][3][4] In contrast, the publicly available research on this compound is less extensive, with current evidence primarily pointing towards its anti-diabetic and antibacterial properties, as well as its interaction with the cardiovascular system via the beta-1 adrenergic receptor.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Palmatine, providing a basis for comparing their potency in various biological assays.
Table 1: Antibacterial and Cytotoxic Activity
| Alkaloid | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Cell Line | IC50 (µg/mL) |
| This compound | Bacillus cereus | 32-64[7][8] | 128-256[7][8] | L929 (murine fibroblast) | 1162.24 - 2290.00[5] |
| Staphylococcus aureus | 32-64[7][8] | 128-256[7][8] | HEK293 (human embryonic kidney) | 1376.67 - 2585.06[5] | |
| Palmatine | Infectious Bronchitis Virus (IBV) | 7.76 µM (IC50)[6] | - | Chicken Embryo Kidney (CEK) cells | 672.92 µM (CC50)[6] |
| Human Estrogen Receptor-Positive Breast Cancer Cells (MCF-7, ZR-75-1, T47D) | - | - | MCF-7, ZR-75-1, T47D | 5.126 - 5.805[9] |
Table 2: Receptor Binding and Enzyme Inhibition
| Alkaloid | Target | Parameter | Value |
| This compound | Beta-1 Adrenergic Receptor | Inhibitory Constant (Ki) | 36.45 µM (computationally predicted)[10] |
| Palmatine | Acetylcholinesterase (AChE) | IC50 | Not explicitly quantified in the provided results |
Table 3: Pharmacokinetic Parameters of Palmatine in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Clearance (L/h/kg) |
| Oral | 10 | 86 ± 10[11] | 0.9 ± 0.9[11] | 3.2 ± 1.2[11] |
| 30 | 81 ± 39[11] | 1.3 ± 0.5[11] | 3.0 ± 1.1[11] | |
| 60 | 273 ± 168[11] | 0.6 ± 0.4[11] | 3.1 ± 1.3[11] | |
| Intravenous | 2.5 | 397 ± 140[11] | 0.1 ± 0.0[11] | 3.1 ± 1.2[11] |
Signaling Pathways and Mechanisms of Action
This compound
The primary reported mechanism of action for this compound is its interaction with the beta-1 adrenergic receptor , which is crucial for cardiovascular function.[12] While the exact nature of this interaction (agonist or antagonist) requires further experimental validation, it suggests a potential role for this compound in modulating cardiac activity.[12]
Palmatine
Palmatine has been shown to modulate multiple key signaling pathways, contributing to its diverse pharmacological effects.
-
NF-κB Signaling Pathway: Palmatine inhibits the TRIF-dependent NF-κB pathway, which is a central regulator of inflammation.[13] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[13]
-
Nrf2/HO-1 Signaling Pathway: Palmatine activates the Nrf2/HO-1 pathway, a critical mechanism for cellular defense against oxidative stress.[14][15] This activation leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[14][15]
-
PI3K/Akt/mTOR Signaling Pathway: Palmatine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a role in cell proliferation, survival, and metabolism.[16][17][18]
-
AMPK/Nrf2 Signaling Pathway: Palmatine can also activate the AMPK/Nrf2 pathway, providing neuroprotective effects against ischemia/reperfusion injury by reducing oxidative stress and inflammation.[1][19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the activities of this compound and Palmatine.
This compound
1. Antibacterial Activity (Broth Microdilution Assay) [5][7][20][21]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against bacterial strains.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Include positive (bacteria and medium), negative (medium only), and solvent controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound with no visible bacterial growth (turbidity).
-
To determine the MBC, subculture the contents of wells with no visible growth onto agar (B569324) plates.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
2. Beta-1 Adrenergic Receptor Binding Assay (Competitive Radioligand Binding) [12][22]
-
Objective: To determine the binding affinity of this compound to the human beta-1 adrenergic receptor.
-
Methodology:
-
Prepare receptor membranes from cells expressing the human beta-1 adrenergic receptor.
-
In a 96-well plate, incubate the receptor membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]DHA) and increasing concentrations of unlabeled this compound.
-
Include controls for total binding (radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist).
-
After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50, which can be converted to the Ki.
-
3. Anti-Diabetic Activity (Alloxan-Induced Diabetic Mouse Model) [23][24][25][26][27]
-
Objective: To evaluate the in vivo anti-diabetic effect of this compound.
-
Methodology:
-
Induce diabetes in mice by a single intraperitoneal injection of alloxan (B1665706) monohydrate.
-
Confirm hyperglycemia by measuring blood glucose levels after 72 hours.
-
Divide diabetic mice into groups: diabetic control (vehicle), positive control (e.g., glibenclamide), and this compound-treated groups at various doses.
-
Administer the respective treatments orally for a specified period (e.g., 14 days).
-
Monitor fasting blood glucose levels and body weight at regular intervals.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs for histopathological examination.
-
Palmatine
1. Cell Viability and Cytotoxicity Assays (MTT and LDH Assays) [9][16]
-
Objective: To assess the effect of Palmatine on cell viability and cytotoxicity.
-
Methodology (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of Palmatine for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
-
Methodology (LDH Assay):
-
Treat cells with Palmatine as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.
-
2. Western Blot Analysis for Signaling Pathway Proteins [16][18][19][28]
-
Objective: To investigate the effect of Palmatine on the expression and phosphorylation of proteins in specific signaling pathways (e.g., PI3K/Akt, NF-κB, Nrf2).
-
Methodology:
-
Treat cells with Palmatine for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, NF-κB, Nrf2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
3. Anti-inflammatory Activity (Measurement of Cytokines) [13][28]
-
Objective: To determine the effect of Palmatine on the production of inflammatory cytokines.
-
Methodology (ELISA):
-
Culture cells (e.g., macrophages or endometrial epithelial cells) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of Palmatine.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Conclusion
This guide provides a comparative analysis of this compound and Palmatine based on the currently available scientific literature. Palmatine is a well-researched alkaloid with a broad range of biological activities and established mechanisms of action involving key cellular signaling pathways. This compound, while less studied, shows promise as an antibacterial and potentially as an anti-diabetic and cardiovascular-modulating agent. The lack of head-to-head studies highlights a significant research gap. Future investigations directly comparing the efficacy and mechanisms of these two alkaloids are warranted to fully elucidate their therapeutic potential and relative advantages. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further explore the pharmacological properties of these and other related natural products.
References
- 1. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Antiviral effect of palmatine against infectious bronchitis virus through regulation of NF-κB/IRF7/JAK-STAT signalling pathway and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. emerypharma.com [emerypharma.com]
- 21. protocols.io [protocols.io]
- 22. Conformational thermostabilization of the β1-adrenergic receptor in a detergent-resistant form - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Animal Model for Screening of Anti Diabetic Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. In Vivo and In Vitro Antidiabetic Activity of Terminalia paniculata Bark: An Evaluation of Possible Phytoconstituents and Mechanisms for Blood Glucose Control in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental evaluation of anti-diabetics | PPTX [slideshare.net]
- 26. Antidiabetic activity and phytochemical screening of extracts of the leaves of Ajuga remota Benth on alloxan-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening for Antidiabetic Activities | Springer Nature Experiments [experiments.springernature.com]
- 28. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tembetarine's Interaction with Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tembetarine's interactions with key protein targets implicated in cardiovascular and inflammatory diseases. While experimental data on this compound is limited, this document summarizes available computational findings and compares them with established experimental data for alternative therapeutic agents.
Executive Summary
This compound, a benzylisoquinoline alkaloid, has been identified through computational studies as a potential ligand for the β1-adrenergic receptor and other proteins associated with metabolic and inflammatory pathways. Notably, a molecular docking study predicted a binding affinity of -6.25 kcal/mol and an inhibitory constant of 36.45 μM for this compound's interaction with the β1-adrenergic receptor.[1] However, to date, there is a lack of publicly available, experimentally validated data to confirm the precise binding affinities (e.g., Ki, IC50) of this compound with this receptor or other potential protein targets.
This guide presents a comparative overview of this compound's computationally predicted interactions alongside experimentally determined data for well-characterized alternative drugs targeting the β1-adrenergic receptor and key inflammatory proteins. The information is intended to provide a framework for future experimental validation and drug development efforts.
Data Presentation: Comparative Binding Affinities
The following tables summarize the available binding affinity data for this compound (computational) and established alternative drugs (experimental).
Table 1: Comparison of Binding Affinities for the β1-Adrenergic Receptor
| Compound | Target Receptor | Binding Affinity (Ki in nM) | Assay Type | Reference |
| This compound | β1-Adrenergic Receptor | 36,450 (Inhibitory Constant, μM) | Computational (Molecular Docking) | [1] |
| (S)-Metoprolol | Human β1-Adrenergic Receptor | 29 | Radioligand Binding Assay | [2] |
| Atenolol | Human β1-Adrenergic Receptor | 138 | Radioligand Binding Assay | [3] |
| Bisoprolol | Human β1-Adrenergic Receptor | 10 | Radioligand Binding Assay | [3] |
| Propranolol | Human β1-Adrenergic Receptor | 3.2 | Radioligand Binding Assay | [3] |
Note: The value for this compound is a computationally derived inhibitory constant and should be interpreted with caution pending experimental validation.
Table 2: this compound's Potential Anti-Inflammatory Targets and Comparative Ligands
While direct binding of this compound to the following targets has not been experimentally confirmed, extracts from Tinospora cordifolia, a source of this compound, have demonstrated anti-inflammatory properties, including the reduction of TNF-α and IL-6 levels.[1][4] The table below lists these potential targets and known alternative ligands with their experimental binding affinities.
| Potential Target | This compound Interaction | Alternative Ligand | Binding Affinity (IC50/EC50/Kd) | Assay Type |
| TNF-α | Reduction of levels by plant extract | Adalimumab | 0.8 ng/mL (EC50) | Cell-based functional assay |
| IL-6 | Reduction of levels by plant extract | Tocilizumab | 1.1 ng/mL (EC50) | Cell-based functional assay |
| PPARA | Computationally suggested target | Fenofibrate | ~1-5 μM (EC50) | Reporter gene assay |
| PPARG | Computationally suggested target | Rosiglitazone | ~40 nM (Kd) | Radioligand binding assay |
| ADIPOQ | Computationally suggested target | AdipoRon | ~1.8 μM (Kd) | SPR-based assay |
Experimental Protocols
Radioligand Binding Assay for β1-Adrenergic Receptor
This protocol outlines a competitive binding assay to determine the binding affinity of a test compound like this compound for the human β1-adrenergic receptor.[2]
Materials:
-
Human β1-adrenergic receptor expressed in a suitable cell line (e.g., CHO, HEK293)
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol
-
Test compound (this compound)
-
Reference compound (e.g., (S)-Metoprolol)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the β1-adrenergic receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or reference compound.
-
Incubation: Initiate the binding reaction by adding the cell membranes. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for β1-Adrenergic Receptor
This assay measures the functional consequence of β1-adrenergic receptor activation, which is the production of cyclic AMP (cAMP).[5][6][7]
Materials:
-
Cells expressing the human β1-adrenergic receptor
-
Test compound (this compound)
-
Reference agonist (e.g., Isoproterenol)
-
Reference antagonist (e.g., Propranolol)
-
cAMP assay kit (e.g., HTRF, ELISA, or FRET-based)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Plate the cells expressing the β1-adrenergic receptor in a suitable format (e.g., 96-well plate).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (to test for agonist activity) or with a fixed concentration of an agonist in the presence of varying concentrations of the test compound (to test for antagonist activity).
-
Incubation: Incubate for a specific time to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen assay kit.
-
Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Replicating Antidiabetic Properties of Tembetarine: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antidiabetic properties of Tembetarine and its analogs, alongside established antidiabetic agents. Due to a scarcity of direct experimental research on this compound, this document leverages data from closely related and structurally similar protoberberine alkaloids, Palmatine and Jatrorrhizine (B191652), as predictive indicators of this compound's potential bioactivity. These findings are contrasted with the well-documented effects of Metformin, a first-line pharmaceutical, and Berberine, a widely studied natural compound. The experimental protocols detailed herein are standardized methodologies applicable for the validation of these and other potential antidiabetic compounds.
Comparative Analysis of Antidiabetic Activity
The following tables summarize the in vitro and in vivo antidiabetic activities of this compound's analogs (Palmatine and Jatrorrhizine) in comparison to Metformin and Berberine.
Table 1: In Vitro Antidiabetic Activities
| Compound | α-Glucosidase Inhibition (IC₅₀) | α-Amylase Inhibition (IC₅₀) | Glucose Uptake in 3T3-L1 Adipocytes | Primary Mechanism of Action |
| Palmatine | Data not available | Data not available | Promotes glucose consumption | Upregulation of GLUT4 and PPARα; Downregulation of PPARγ, LPL, and FAS[1] |
| Jatrorrhizine | Potent inhibition reported[2] | Moderate inhibition reported | Increases glucose uptake | Activation of AMPK and Akt signaling pathways, upregulation of GLUT4 expression[3][2] |
| Berberine | Strong inhibition | Moderate inhibition | Significantly increases glucose uptake | Activation of AMPK pathway, increases GLUT4 expression[4] |
| Metformin | No direct inhibition | No direct inhibition | Increases glucose uptake | Activation of AMPK pathway, reduces hepatic gluconeogenesis |
Note: Specific IC₅₀ values for Palmatine and Jatrorrhizine in these assays are not consistently reported across the literature, hence descriptive terms are used. Further targeted studies are required to establish these specific quantitative values.
Table 2: In Vivo Antidiabetic Activities (Streptozotocin-Induced Diabetic Rat Model)
| Compound | Dosage | Effect on Blood Glucose Levels | Effect on Insulin (B600854) Sensitivity |
| Palmatine | 2 mg/kg/day (90 days) | Significantly decreased blood plasma glucose[5] | Upregulates PI3K/Akt/GLUT4 signaling pathway[4] |
| Jatrorrhizine | 50-100 mg/kg | Significantly decreased blood glucose in a dose- and time-dependent manner[6] | Improves insulin sensitivity[2] |
| Berberine | 5 mg/kg/day | Reduced blood glucose levels and improved glucose tolerance | Improved insulin activity and decreased hepatic gluconeogenesis |
| Metformin | 50-250 mg/kg/day | Effectively lowers fasting plasma glucose | Increases insulin sensitivity |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of antidiabetic properties are provided below.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on α-glucosidase activity, a key enzyme in carbohydrate digestion.
Principle: α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. A reduction in the absorbance indicates inhibition of the enzyme.
Procedure:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, pNPG.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent, such as sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.
Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of a test compound on glucose transport into insulin-sensitive cells like adipocytes.
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound, and the uptake of a glucose analog, such as 2-deoxy-D-glucose (often radiolabeled with ³H) or a fluorescent analog like 2-NBDG, is measured. An increase in the uptake of the glucose analog indicates a positive effect on glucose transport.
Procedure:
-
Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes to establish a basal level of glucose uptake.
-
Treat the cells with various concentrations of the test compound or a positive control (e.g., insulin) for a specified duration.
-
Add the glucose analog (e.g., ³H-2-deoxy-D-glucose or 2-NBDG) and incubate for a short period.
-
Wash the cells with ice-cold buffer to remove any unincorporated glucose analog.
-
Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).
-
The results are typically expressed as a percentage of the basal glucose uptake.
Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To induce a diabetic state in rats to evaluate the in vivo antidiabetic efficacy of a test compound.
Principle: Streptozotocin is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single high dose or multiple low doses of STZ can induce a state of hyperglycemia that mimics type 1 diabetes.
Procedure:
-
Acclimatize male Wistar or Sprague-Dawley rats for a week.
-
Induce diabetes by a single intraperitoneal injection of STZ (typically 40-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).
-
Confirm the diabetic state after 72 hours by measuring fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are generally considered diabetic.
-
Divide the diabetic rats into groups: a diabetic control group, a positive control group (e.g., treated with Metformin), and test groups receiving different doses of the compound of interest.
-
Administer the test compound or vehicle orally once daily for a specified period (e.g., 4-12 weeks).
-
Monitor body weight and fasting blood glucose levels at regular intervals.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and measure serum insulin and lipid profiles.
-
Collect tissues such as the pancreas, liver, and adipose tissue for histopathological examination and molecular analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Jatrorrhizine: A Review of Sources, Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Hypoglycemic activity of jatrorrhizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tembetarine efficacy in chloroquine-sensitive vs resistant malaria strains
A comprehensive review of available scientific literature reveals a significant gap in the investigation of tembetarine's efficacy against malaria parasites. Currently, there is no published experimental data evaluating the antiplasmodial activity of this compound against either chloroquine-sensitive or chloroquine-resistant strains of Plasmodium falciparum.
This compound is a quaternary isoquinoline (B145761) alkaloid found in various plants, notably Tinospora cordifolia. While Tinospora cordifolia has been mentioned in traditional medicine for the treatment of fever and malaria, and various extracts of the plant have been investigated for their antiplasmodial properties, the specific contribution of this compound to any observed antimalarial activity remains unknown.
Our extensive search for in vitro and in vivo studies, including IC50 values and detailed experimental protocols, did not yield any research that has isolated this compound and tested its efficacy against malaria parasites. Consequently, a direct comparison of its performance against chloroquine-sensitive and resistant strains cannot be compiled. Furthermore, without any studies on its antiplasmodial action, there is no information on the potential signaling pathways or mechanisms of action of this compound within the parasite.
This lack of data precludes the creation of the requested comparative guide, including data tables and visualizations. The scientific community has not yet explored the potential of this compound as a standalone antimalarial agent.
Future Research Directions
The absence of data on this compound's antiplasmodial activity presents a clear opportunity for future research. A logical first step would be to conduct in vitro screening of purified this compound against a panel of well-characterized laboratory-adapted P. falciparum strains with varying drug-resistance profiles, including both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) lines.
A hypothetical experimental workflow for such an investigation is outlined below.
Figure 1. A proposed experimental workflow for the initial in vitro assessment of this compound's antiplasmodial efficacy.
Should initial in vitro studies reveal promising activity, further research could delve into its mechanism of action, cytotoxicity against mammalian cell lines to determine its selectivity index, and eventually, in vivo efficacy studies in animal models of malaria.
Until such studies are undertaken and their results published, the potential of this compound as a viable antimalarial compound remains speculative. Researchers in the field of natural product drug discovery are encouraged to explore this uninvestigated compound.
A Comparative Analysis of the Immunomodulatory Effects of Tembetarine and Tinospora sinensis Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of Tembetarine, an alkaloid found in Tinospora species, and crude extracts of Tinospora sinensis. The following sections detail their effects on key immunological pathways and cellular responses, supported by experimental data and detailed methodologies to aid in research and development.
Introduction
Tinospora sinensis has a long history in traditional medicine for its purported immunomodulatory and anti-inflammatory effects. These properties are largely attributed to its diverse phytochemical composition, which includes a significant presence of alkaloids, terpenoids, and other compounds. This compound is one of the alkaloids identified in Tinospora sinensis extracts. This guide aims to dissect and compare the immunomodulatory activities of the isolated alkaloid, this compound, against the broader effects of the whole plant extract. Understanding these differences is crucial for identifying specific bioactive compounds and for the standardization of herbal preparations.
Comparative Data on Immunomodulatory Effects
While direct comparative studies between this compound and Tinospora sinensis extracts are limited, this section synthesizes available data to provide a comparative overview of their effects on key immunomodulatory parameters. The data for Tinospora sinensis extracts is more abundant, and the activity of this compound is often inferred from studies on the alkaloid-rich fractions of Tinospora species.
Table 1: Effect on Pro-inflammatory Cytokine Production
| Substance | Cell Line | Stimulant | Cytokine Measured | Effect | Reference |
| Tinospora sinensis extract | Murine Macrophages | LPS | TNF-α, IL-6 | Inhibition of LPS-induced production | [1] |
| Tinospora cordifolia extract | Human PBMCs | - | IL-6 | Increased production at low concentrations | [2] |
| This compound | HCT-116 Cells | LPS | TNF-α | Modulation of expression | [3] |
Table 2: Effect on NF-κB Signaling Pathway
| Substance | Cell Line | Assay | Effect | Reference |
| Tinospora sinensis extract | Mouse Brain | Western Blot | Inhibition of TLR4/NF-κB/NLRP3 pathway | [1] |
| Tinospora cordifolia extract | THP-1 cells | Western Blot | Blockade of NF-κB nuclear translocation | [4] |
| This compound (as part of alkaloid-rich extract) | HCT-116 Cells | GC-MS analysis of active extract | Present in extract showing mTOR pathway inhibition | [5] |
Table 3: Effect on T-Cell Proliferation
| Substance | Assay Type | Method | Effect | Reference |
| Tinospora crispa extract | In vitro | Not specified | Promotes T-cell proliferation | [6] |
| This compound | - | Data not available | - | - |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of both this compound and Tinospora sinensis extracts are primarily mediated through the modulation of key inflammatory signaling pathways, most notably the NF-κB pathway.
Tinospora sinensis Extract
Extracts from Tinospora sinensis have been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB/NLRP3 inflammasome signaling pathway[1]. Upon stimulation by lipopolysaccharide (LPS), this pathway is activated, leading to the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Tinospora sinensis extracts can interfere with this cascade, reducing the inflammatory response.
Figure 1: Inhibition of the NF-κB pathway by Tinospora sinensis extract.
This compound
While specific studies on the NF-κB inhibitory activity of isolated this compound are limited, its presence in immunomodulatory alkaloid-rich extracts of Tinospora species suggests it contributes to the overall effect[5]. Alkaloids from Tinospora have been shown to modulate immune responses, and it is plausible that this compound, as a constituent, acts synergistically with other alkaloids to inhibit NF-κB activation and subsequent cytokine production.
Figure 2: Hypothesized mechanism of this compound on the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess and compare the immunomodulatory effects of this compound and Tinospora sinensis extracts.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are suitable for these assays.
-
Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Prepare stock solutions of this compound (in DMSO) and a standardized Tinospora sinensis extract (in an appropriate solvent, e.g., water, ethanol, or DMSO).
-
Seed cells in appropriate well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or Tinospora sinensis extract for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as LPS (1 µg/mL) for the indicated time in each assay.
-
Figure 3: General workflow for cell treatment in immunomodulatory assays.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Assay Procedure:
-
Follow the cell treatment protocol as described in section 4.1. The stimulation period with LPS is typically 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the LPS-stimulated control and determine the IC50 value.
-
Cytokine Production (ELISA)
This assay measures the concentration of secreted cytokines in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after the incubation period with the test compounds and LPS.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-HRP.
-
After another incubation and wash, add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the cytokine concentration in the samples based on the standard curve.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the proliferation of T-lymphocytes in response to a stimulus.
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.
-
-
Assay Procedure:
-
Culture the CFSE-labeled PBMCs in the presence of a T-cell mitogen (e.g., phytohemagglutinin - PHA) and different concentrations of this compound or Tinospora sinensis extract.
-
Incubate for 4-6 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells using a flow cytometer to measure the dilution of CFSE fluorescence, which indicates cell division.
-
-
Data Analysis: Calculate the proliferation index or the percentage of divided cells for each condition.
Conclusion
The available evidence suggests that Tinospora sinensis extracts possess significant immunomodulatory properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction of pro-inflammatory cytokine production. While direct evidence for the immunomodulatory activity of isolated this compound is less comprehensive, its presence in bioactive alkaloid fractions of Tinospora species points towards its contribution to the overall therapeutic effects of the plant.
Further research is warranted to elucidate the specific mechanisms of action of this compound and to perform direct comparative studies against standardized Tinospora sinensis extracts. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of novel immunomodulatory agents from natural sources.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
Safety Operating Guide
Navigating the Safe Disposal of Tembetarine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Tembetarine, a benzylisoquinoline alkaloid, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential safety and logistical information for the proper disposal of this compound waste.
This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound should be approached with the same rigor as any other laboratory chemical, adhering to institutional and regulatory guidelines. The following steps outline a general procedure for its safe disposal.
-
Consult the Safety Data Sheet (SDS): Before handling this compound, thoroughly review its specific Safety Data Sheet. The SDS provides comprehensive information regarding its hazards, handling precautions, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to, safety goggles, gloves, and a lab coat.
-
Waste Segregation: It is critical to segregate this compound waste from other waste streams.
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items such as weighing paper and disposable spatulas, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management plan. Solvents in which this compound may be dissolved include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. Disposal should be conducted through an approved and licensed waste disposal contractor. The primary method for the destruction of pharmaceutical waste is typically high-temperature incineration.[2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆NO₄⁺ | PubChem[4] |
| Molecular Weight | 344.4 g/mol | PubChem[4] |
| CAS Number | 18446-73-6 | PubChem[4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Tembetarine
Essential Safety and Handling Guide for Tembetarine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure the safe handling, storage, and disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS: 18446-73-6) was found in the public domain. The information provided herein is based on best practices for handling potent, powdered chemical compounds with potential physiological activity. It is imperative that a substance-specific risk assessment be conducted by qualified personnel before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a physiologically active substance, it must be handled with the care required for hazardous materials. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be required for splash-prone tasks. | To protect eyes and face from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. For larger quantities or when generating dust, a chemical-resistant apron or coveralls are recommended. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Required when dusts are generated. A properly fitted respirator (e.g., N95 or higher) should be used. | To prevent inhalation of fine particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize the risk of exposure during the handling of this compound.
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
Handling:
-
Wear all required PPE before entering the designated handling area.
-
Handle this compound as a powder in a manner that minimizes dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
If preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Keep containers with this compound tightly closed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Carefully remove and dispose of all contaminated disposable materials, including bench paper and gloves, in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers should then be disposed of according to institutional guidelines.
Do not dispose of this compound or its waste down the drain or in the regular trash.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Personnel Exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Show the safety data sheet or product label to the medical personnel if available.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid generating dust.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the incident to the appropriate safety personnel.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: this compound Waste Disposal Plan.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
